Product packaging for Cetylpicolinium bromide(Cat. No.:CAS No. 2315-40-4)

Cetylpicolinium bromide

Cat. No.: B14739251
CAS No.: 2315-40-4
M. Wt: 398.5 g/mol
InChI Key: UFXSTPIFUFQVRP-UHFFFAOYSA-M
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Description

Significance of Cationic Surfactants in Scientific Research

Cationic surfactants are amphiphilic molecules that dissociate in water to form positively charged surface-active ions. nih.gov This class of compounds has garnered considerable interest in scientific research since its introduction due to its unique properties and adsorption behaviors on various surfaces. chalmers.selu.se The fundamental structure of a cationic surfactant consists of a positively charged hydrophilic (water-attracting) head group and a nonpolar hydrophobic (water-repelling) tail. This dual nature allows them to reduce the surface tension of liquids and self-assemble into organized structures like micelles in solution. nih.govwikipedia.org

The ability of cationic surfactants to interact with small molecules, macromolecules, and surfaces underpins their broad utility in diverse research and industrial fields. chalmers.selu.se These applications include their use as emulsifiers, fabric softeners, hard surface cleaners, and corrosion inhibitors. stppgroup.comnih.gov In more specialized scientific research, they are crucial in the synthesis of nanomaterials where they can act as templates, and as stabilizing agents for colloidal carriers. nih.gov Furthermore, their interactions with biologically significant molecules like proteins and DNA have established their importance in biomedical research. lu.senih.gov Emerging applications continue to be developed, such as their use in nucleic acid delivery, which was a contributing factor in the development of mRNA-based vaccines. chalmers.selu.se

Overview of Cetylpyridinium (B1207926) Bromide as a Quaternary Ammonium (B1175870) Compound

Cetylpyridinium bromide (CPB) is a prominent member of the cationic surfactant family and is chemically classified as a quaternary ammonium compound (QAC). nih.govdrugbank.com Its molecular structure features a hydrophilic headgroup composed of a pyridinium (B92312) ring, where the nitrogen atom is quaternized, meaning it is bonded to four carbon atoms, resulting in a permanent positive charge. nih.govresearchgate.net This cationic headgroup is attached to a long hydrophobic tail, specifically a 16-carbon alkyl chain (hexadecyl chain). nih.govresearchgate.net The compound is a pyridinium salt with bromide as the counterion. nih.gov

This amphiphilic architecture dictates its behavior in aqueous solutions. Like other surfactants, CPB molecules migrate to interfaces or, above a certain concentration, self-assemble into spherical or cylindrical aggregates known as micelles. wikipedia.org In these micelles, the hydrophobic cetyl tails form a nonpolar core, while the charged pyridinium headgroups are exposed to the aqueous solvent. wikipedia.org This micellization is a key property that enables CPB to solubilize hydrophobic substances in aqueous media. nih.gov The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). mdpi.com

Historical and Contemporary Academic Research Perspectives on Cetylpyridinium Bromide

Historically, quaternary ammonium compounds like cetylpyridinium salts have been recognized since the 1930s for their disinfectant properties. asm.orggoogle.com Early research and applications focused on their potent antimicrobial activity, leading to their widespread use as germicides and antiseptics. drugbank.comnih.govasm.org

In contemporary academic research, the applications of Cetylpyridinium Bromide have expanded significantly beyond its antimicrobial uses. nih.govresearchgate.net Its unique properties are now leveraged in a multitude of advanced scientific fields:

Drug Delivery and Pharmaceutical Formulations: CPB is investigated as a tool in drug delivery systems. nih.govresearchgate.net Its ability to form micelles allows it to solubilize poorly soluble drugs, potentially increasing their bioavailability. nih.gov Research has explored its interactions with various drugs to enhance their solubility and stability in formulations. researchgate.net

Material Science: CPB serves as a directing agent in the synthesis of advanced materials. For instance, it has been used to create hierarchical meso-microporous ZSM-5 zeolites, where the surfactant helps to systematically modify the pore structure and acidity of the final material. acs.org It is also used to prepare composites, such as with montmorillonite-graphene oxide, to create materials with specific functionalities. researchgate.netresearchgate.net In other studies, it has been used to modify polymers like polyvinyl chloride (PVC) to create new sorbents for capturing elements like rare earths. mdpi.com

Analytical Chemistry: The unique interfacial properties of CPB are utilized in the development of chemical sensors. It can be used to modify electrode surfaces, such as carbon paste electrodes, to enhance their sensitivity and selectivity for detecting specific biomolecules like dopamine (B1211576) and uric acid. researchgate.net Quantum chemical studies have suggested that the charged head of CPB provides an additional site for electron transfer at the electrode interface, improving its sensing capability. researchgate.net

Biophysical Chemistry: CPB is a model surfactant for studying the interactions between surfactants and biomolecules. Academic studies have explored its interactions with proteins like lysozyme (B549824) and with DNA, providing fundamental insights into complexation processes driven by electrostatic and hydrophobic forces. nih.govdntb.gov.ua These studies are relevant for understanding protein folding and the development of gene delivery systems. nih.govresearchgate.net Furthermore, its effect on the spectral characteristics of other molecules, such as polycyclic aromatic hydrocarbons, is a subject of research. nih.gov

Research Data on Micellar Properties of Cetylpyridinium Bromide

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. The CMC and the aggregation number (N), which is the average number of surfactant molecules in a micelle, are influenced by various factors including temperature and the presence of additives like salts or alcohols.

ConditionCMC (mM)TemperatureNotesSource
Aqueous Solution~0.925 °CThe standard CMC value often cited for pure CPB in water. nih.gov
Aqueous Solution0.7Not SpecifiedReported CMC value in a study on enrofloxacin (B1671348) interaction. researchgate.net
Aqueous SolutionDecreases below ~25 °C, Increases above ~25 °C8-45 °CTemperature has a complex effect, with a minimum CMC observed around 25 °C. researchgate.net
+ MethanolIncreased8-45 °CMethanol increases the solvent power of the water, making micelle formation less favorable. researchgate.net
+ Ethanol / PropanolDecreased8-45 °CThese alcohols can be solubilized into the micelles, promoting their formation. researchgate.net
+ Tetraalkylammonium bromide (TAAB) saltsAgreement across multiple methods298.15 K (25 °C)CMC was determined by conductivity, fluorescence, and UV-visible spectra. Interactions are both electrostatic and hydrophobic. bohrium.comnih.gov
+ 2-Propanol (0-20 vol %)Increased293.15–308.15 K (20-35 °C)Increasing the concentration of 2-propanol as a cosolvent enhances the CMC. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40BrN B14739251 Cetylpicolinium bromide CAS No. 2315-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2315-40-4

Molecular Formula

C22H40BrN

Molecular Weight

398.5 g/mol

IUPAC Name

1-hexadecyl-4-methylpyridin-1-ium;bromide

InChI

InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1

InChI Key

UFXSTPIFUFQVRP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-]

Origin of Product

United States

Physicochemical Principles and Self Assembly of Cetylpyridinium Bromide

Micellization Behavior of Cetylpyridinium (B1207926) Bromide

Micellization is a spontaneous phenomenon characteristic of surfactants, where individual molecules (monomers) aggregate to form colloidal structures known as micelles once a specific concentration is reached. nih.gov This aggregation is a critical physicochemical property, influencing the surfactant's function in various applications. The primary driving force for micellization is the hydrophobic effect, which promotes the sequestration of the nonpolar tails away from the aqueous environment into the micellar core, while the polar head groups remain exposed to the solvent. nih.gov

The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which the formation of micelles begins. indexcopernicus.com It is a fundamental parameter characterizing the efficiency of a surfactant. Below the CMC, CPB exists predominantly as individual monomers, but as the concentration increases to the CMC, a sharp transition occurs, leading to the formation of stable micelles. This transition is marked by abrupt changes in various physical properties of the solution, which are exploited for CMC determination.

Common experimental techniques to determine the CMC of Cetylpyridinium Bromide include:

Conductometry: This method relies on measuring the electrical conductivity of the surfactant solution. A plot of conductivity versus concentration shows a distinct break at the CMC. indexcopernicus.com The slope of the plot changes because the mobility of the aggregated micelles is different from that of the individual surfactant ions. ache.org.rs

Tensiometry: Surface tension measurements show a significant decrease as surfactant concentration increases. However, at the CMC, the surface becomes saturated with monomers, and the surface tension value plateaus.

Spectroscopy: Techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy are also employed. scholarsportal.infoacs.orgresearchgate.net These methods often use probe molecules whose spectral properties change upon incorporation into the micellar core, allowing for the detection of micelle formation.

In a pure aqueous medium, the aggregation of CPB molecules into complete micelles occurs at a concentration of 9.0×10⁻⁴ mole/dm³. indexcopernicus.com

The composition of the solvent plays a crucial role in the micellization of CPB by altering the thermodynamics of the system, primarily by affecting the hydrophobic interactions and the solvation of the surfactant's head group and tail.

In a purely aqueous environment, the self-assembly of CPB is a spontaneous process, as indicated by negative values for the Gibbs free energy of micellization (ΔG°m). nih.gov The strong hydrophobic effect in water is the primary driver for aggregation. The CMC of CPB in pure water is reported to be 9.0×10⁻⁴ mole/dm³. indexcopernicus.com

The addition of organic co-solvents to water can significantly alter the micellization behavior of CPB. ijert.org

Ethylene Glycol/Water: The presence of ethylene glycol (EG) in water modifies the bulk phase properties of the solvent. ijert.org Studies have shown that the addition of small amounts of EG (5%, 10%, and 15%) has a negligible effect on the CMC of CPB compared to the value in pure water. indexcopernicus.com However, increasing the concentration to a 20% EG/water system induces a rapid decrease in the CMC value. indexcopernicus.com This suggests that higher concentrations of EG promote micelle formation. The model predicts that as the proportion of ethylene glycol increases, the CMC increases, and the average aggregate size decreases. acs.org This is attributed primarily to the smaller magnitude of the surfactant tail transfer free energy and the lower hydrocarbon-mixed solvent interfacial tension in the mixed solvent. acs.org

Aqueous Alcohol Solutions: The effect of alcohols on the CMC of CPB varies with the alcohol's chain length. researchgate.net

The addition of methanol has been found to increase the CMC of CPB. This is attributed to the increased solvent power of the methanol-water mixture, which makes the transfer of the hydrophobic tail from the solvent to the micelle less favorable. researchgate.net

In contrast, ethanol and propanol tend to decrease the CMC. researchgate.net A study found that the addition of just 5% ethanol dramatically decreased the CMC of CPB from 9.0×10⁻⁴ mole/dm³ to 1.0×10⁻⁴ mole/dm³. indexcopernicus.com This effect is often explained by the incorporation of the longer-chain alcohol molecules into the palisade layer of the micelle, which reduces repulsion between head groups and stabilizes the micellar structure.

Table 1: CMC of Cetylpyridinium Bromide in Different Solvent Systems
Solvent SystemCMC (mole/dm³)Reference
Pure Aqueous Medium9.0 x 10⁻⁴ indexcopernicus.com
5% Ethylene Glycol / Water9.0 x 10⁻⁴ indexcopernicus.com
10% Ethylene Glycol / Water9.0 x 10⁻⁴ indexcopernicus.com
15% Ethylene Glycol / Water9.0 x 10⁻⁴ indexcopernicus.com
20% Ethylene Glycol / WaterRapid Decrease from 9.0 x 10⁻⁴ indexcopernicus.com
5% Ethanol / Water1.0 x 10⁻⁴ indexcopernicus.com

The introduction of additives, particularly electrolytes, into a CPB solution can profoundly impact micellar properties by altering the electrostatic interactions within the system. researchgate.net

Electrolytes, or salts, readily dissociate in aqueous solutions, introducing additional ions that can interact with the charged head groups of the CPB micelles. For cationic surfactants like CPB, the added anions (counter-ions) can screen the electrostatic repulsion between the positively charged pyridinium (B92312) head groups. researchgate.net This shielding effect makes it easier for surfactant monomers to aggregate, thus lowering the CMC and promoting the formation of larger or differently shaped micelles. researchgate.netresearchgate.net

Sodium Chloride (NaCl): The effect of NaCl on the CMC of CPB has yielded varied results. One study reported that the effect of NaCl on the CMC is negligible. indexcopernicus.com However, other research on the closely related cetylpyridinium chloride (CPC) has shown that NaCl does cause a decrease in the CMC by reducing electrostatic repulsion. nih.govmdpi.com This reduction in repulsion allows the surfactant molecules to pack more tightly at the interface. researchgate.net

Sodium Sulfate (Na₂SO₄): The addition of sodium sulfate has a much more pronounced effect on the micellization of CPB than sodium chloride. indexcopernicus.com Research shows that Na₂SO₄ significantly decreases the CMC of CPB, with one study reporting a drop from 9.0×10⁻⁴ mole/dm³ to 2.0×10⁻⁴ mole/dm³ in the presence of 0.005 M Na₂SO₄. indexcopernicus.com This stronger effect is attributed to the divalent nature of the sulfate anion (SO₄²⁻). The multicharged ion is more effective at neutralizing the positive charges of the pyridinium head groups, thereby reducing repulsion more efficiently than the monovalent chloride ion. indexcopernicus.comnih.gov

Sodium Acetate (B1210297) (NaOAc) and Sodium Benzoate (NaBenz): The influence of sodium acetate and sodium benzoate on CPB micellization has also been investigated, often in the context of mixed surfactant-drug systems. nih.gov These salts can act as hydrotropes, which can also alter aggregation behavior. Studies on mixtures containing CPB show that the presence of these additives affects the spontaneity of micelle formation and can lead to changes in the CMC. nih.gov For instance, sodium benzoate has been studied for its effect on CPB systems, where it can influence the aggregation phenomenon. nih.gov

Table 2: Effect of Electrolytes on the CMC of Cetylpyridinium Bromide
Electrolyte (0.005 M)Initial CMC (mole/dm³)CMC with Electrolyte (mole/dm³)Reference
None9.0 x 10⁻⁴9.0 x 10⁻⁴ indexcopernicus.com
NaCl9.0 x 10⁻⁴Negligible Change indexcopernicus.com
Na₂SO₄9.0 x 10⁻⁴2.0 x 10⁻⁴ indexcopernicus.com

Effects of Additives on Cetylpyridinium Bromide Micellar Properties

Organic Additives (e.g., Urea, 4-ABA, Propanol)

The micellization behavior of cetylpyridinium bromide (CPB) is significantly influenced by the presence of organic additives. These additives can alter the critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation, through various interactions with the surfactant monomers and the surrounding solvent.

Urea: The addition of urea to a CPB solution leads to an increase in the CMC. researchgate.net This effect is attributed to urea's ability to disrupt the structured water molecules surrounding the hydrophobic tail of the CPB monomer. By increasing the solubility of the hydrophobic portion of the surfactant in the bulk aqueous phase, urea makes the formation of micelles less favorable, thus requiring a higher concentration of surfactant to initiate aggregation. researchgate.netacademicjournals.org In a study involving a mixture of CPB and the drug levofloxacin hemihydrate, the CMC values were observed to decrease with an increasing concentration of urea. semanticscholar.org

4-Aminobenzoic Acid (4-ABA): In the presence of 4-aminobenzoic acid (4-ABA), the CMC of a CPB and levofloxacin hemihydrate mixture is considerably lower than in pure water. semanticscholar.org However, an interesting trend is observed where the CMC values increase as the concentration of 4-ABA increases. semanticscholar.org This suggests a complex interaction where 4-ABA initially promotes micellization, possibly through electrostatic and hydrophobic interactions, but at higher concentrations, it may disrupt the optimal packing of surfactant molecules within the micelles.

Propanol: The effect of propanol on the CMC of CPB is concentration-dependent. The addition of 2-propanol has been shown to increase the CMC of CPB. researchgate.net This is likely due to the cosolvent effect of propanol, which increases the polarity of the bulk medium and can also be solubilized within the micelles, thereby altering the thermodynamics of micelle formation. researchgate.netresearchgate.net Specifically, increasing the volume percentage of 2-propanol from 0 to 20% enhances the CMC values. researchgate.net

The following table summarizes the effect of these organic additives on the critical micelle concentration (CMC) of cetylpyridinium bromide systems.

Organic AdditiveSystemEffect on CMCReference
UreaCPB + Levofloxacin HemihydrateDecrease semanticscholar.org
4-Aminobenzoic Acid (4-ABA)CPB + Levofloxacin HemihydrateInitial decrease, then increase with concentration semanticscholar.org
2-PropanolCPBIncrease researchgate.net
Drug-Surfactant Interactions (e.g., Levofloxacin Hemihydrate, Metformin (B114582) Hydrochloride)

The interaction between drugs and surfactants like cetylpyridinium bromide is of significant interest in pharmaceutical formulations, as it can affect drug solubility and delivery.

Levofloxacin Hemihydrate: The interaction between CPB and the antibiotic levofloxacin hemihydrate (LFH) has been studied using conductivity techniques. nih.gov The formation of mixed micelles between CPB and LFH is influenced by temperature and the presence of other additives. nih.gov The interactions are thought to be driven by a combination of ion-dipole, dipole-dipole, and hydrophobic forces between the two molecules. nih.govrsc.org

Metformin Hydrochloride: The antidiabetic drug metformin hydrochloride (MHCl) interacts with CPB, leading to a reduction in the CMC of the surfactant in an aqueous medium. nih.govtandfonline.com This suggests that the presence of MHCl promotes the formation of micelles at a lower surfactant concentration. nih.gov The process of micellization in the CPB-MHCl system is thermodynamically spontaneous and is further enhanced by the presence of electrolytes like sodium chloride. nih.govtandfonline.com The binding of MHCl to CPB micelles is a key aspect of this interaction. nih.gov

The table below outlines the observed effects of these drugs on the micellization of cetylpyridinium bromide.

DrugEffect on CPB MicellizationDriving Forces/ObservationsReference
Levofloxacin HemihydrateFormation of mixed micellesIon-dipole, dipole-dipole, and hydrophobic interactions nih.govrsc.org
Metformin HydrochlorideReduction in CMC, spontaneous micellizationSolubilization of MHCl by CPB micelles nih.govtandfonline.com

Thermodynamics of Cetylpyridinium Bromide Micellization

The formation of micelles by cetylpyridinium bromide is a thermodynamically driven process, characterized by changes in free energy, enthalpy, and entropy.

The standard Gibbs free energy of micellization (ΔG⁰m) for CPB is consistently negative, indicating that the formation of micelles is a spontaneous process. nih.govnih.gov For instance, in a system containing CPB and metformin hydrochloride, the ΔG⁰m was found to be -34.08 kJ mol⁻¹, and this value became even more negative (-55.41 kJ mol⁻¹) in the presence of sodium chloride, signifying increased spontaneity. nih.gov

The table below provides a summary of the thermodynamic parameters for the micellization of cetylpyridinium bromide under different conditions.

SystemΔG⁰m (kJ mol⁻¹)ΔH⁰mΔS⁰mKey FindingReference
CPBNegativeVariesPositiveSpontaneous, often entropy-driven nih.gov
CPB + Metformin Hydrochloride-34.08-PositiveSpontaneous, entropy-driven nih.gov
CPB + Metformin Hydrochloride + NaCl-55.41-PositiveIncreased spontaneity with salt nih.gov
CPB + Levofloxacin HemihydrateNegativeVariesPositiveSpontaneous process nih.gov

A linear relationship between the enthalpy (ΔH⁰m) and entropy (ΔS⁰m) of micellization, known as the enthalpy-entropy compensation phenomenon, has been observed for cetylpyridinium bromide systems. nih.govakjournals.com This relationship suggests that a change in one thermodynamic parameter is offset by a proportional change in the other. This phenomenon is often indicative of underlying molecular processes, such as changes in solvation and the structuring of water molecules, that accompany micelle formation. The investigation of ΔH⁰m–ΔS⁰m compensation variables provides insights into the nature of the interactions, such as ion-dipole, dipole-dipole, and hydrophobic forces, between CPB and other molecules like levofloxacin hemihydrate. nih.govrsc.org

Pre-micellar Aggregate Formation of Cetylpyridinium Bromide

Evidence suggests that cetylpyridinium bromide can form pre-micellar aggregates at concentrations below the critical micelle concentration. This phenomenon has been observed through conductance measurements, where an initial abrupt change in the slope of specific conductance versus temperature is noted before the main transition corresponding to micelle formation. In an aqueous system, the formation of these pre-micellar aggregates has been reported to start at a temperature of 2°C, with complete micelle formation occurring at 7°C. The existence of these smaller aggregates indicates that the self-assembly of CPB is a more complex, stepwise process rather than a simple monomer-to-micelle transition.

Phase Behavior and Temperature Dependencies

The phase behavior of cetylpyridinium bromide in aqueous solutions is highly dependent on temperature. A key parameter in this regard is the Krafft temperature (Tk). The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. chemrevlett.com Below the Krafft temperature, the surfactant has limited solubility and exists in a crystalline or hydrated solid phase. scispace.com Above the Krafft temperature, the solubility increases sharply, and the surfactant molecules can readily form micelles. chemrevlett.com

For cetylpyridinium bromide in an aqueous system, the Krafft temperature has been identified to be 7°C. However, it is important to note that reported values can vary. The determination of the Krafft temperature is often done by measuring a physical property, such as specific conductance, as a function of temperature. An abrupt change in the property indicates the phase transition. The presence of additives, such as ethylene glycol, can influence the Krafft temperature of CPB.

Krafft Temperature Studies of Cetylpyridinium Bromide Systems

The Krafft temperature (Tk) is a critical parameter for ionic surfactants, representing the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC). Below the Krafft temperature, the surfactant's solubility is limited, and it exists primarily as crystalline or hydrated solid forms. Above this temperature, a significant increase in solubility occurs due to the formation of micelles.

In a pure aqueous system, the Krafft temperature of cetylpyridinium bromide has been determined to be 7°C. researchgate.net Studies have shown that the presence of co-solvents, such as ethylene glycol, can significantly alter the Krafft temperature. As the concentration of ethylene glycol in a water-ethylene glycol mixed solvent system increases, the Krafft temperature of CPB also increases. This is attributed to the enhanced solvent power of the mixture, which affects the hydration of the surfactant molecules. researchgate.net

Interestingly, research has also indicated the formation of premicellar aggregates of CPB before the final micelle formation. In aqueous solutions, these premicellar aggregates begin to form at a temperature of 2°C, with complete micelle formation occurring at the Krafft temperature of 7°C. researchgate.net

The addition of various potassium salts to aqueous solutions of CPB also influences its Krafft temperature. The effect of the salt depends on the nature of the anion. Kosmotropic anions such as fluoride (F⁻), chloride (Cl⁻), nitrate (NO₃⁻), carbonate (CO₃²⁻), sulfate (SO₄²⁻), and monohydrogen phosphate (B84403) (HPO₄²⁻) have been found to decrease the Krafft temperature of CPB. In contrast, chaotropic anions like bromide (Br⁻), iodide (I⁻), and thiocyanate (SCN⁻) increase the Krafft temperature. nih.gov The more chaotropic anions can form contact ion pairs with the cetylpyridinium ion, reducing electrostatic repulsion between the surfactant head groups and leading to a "salting-out" effect, which in turn raises the Krafft temperature. nih.gov

SystemAdditive ConcentrationKrafft Temperature (°C)
Aqueous-7
Aqueous Ethylene Glycol5%19
Aqueous Ethylene Glycol10%23
Aqueous Ethylene Glycol15%23
Aqueous Ethylene Glycol20%23
Aqueous with Potassium SaltVariesDecreases with kosmotropic anions (F⁻, Cl⁻, NO₃⁻, etc.)
Aqueous with Potassium SaltVariesIncreases with chaotropic anions (Br⁻, I⁻, SCN⁻)

Temperature Effects on Critical Micelle Concentration

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. Temperature has a notable and complex effect on the CMC of cetylpyridinium bromide. In aqueous solutions, the CMC of CPB typically exhibits a U-shaped dependence on temperature. figshare.com Initially, the CMC decreases as the temperature rises to a certain point, after which it begins to increase with a further increase in temperature. figshare.com For CPB in an aqueous solution, this minimum in the CMC value is observed at approximately 25°C. figshare.com

The initial decrease in CMC with rising temperature is attributed to the dehydration of the hydrophilic pyridinium head group, which favors the aggregation of surfactant molecules into micelles. As the temperature continues to increase beyond the minimum, the disruption of the structured water molecules around the hydrophobic tail of the surfactant becomes more significant. This disruption increases the solubility of the individual surfactant monomers, thus opposing micellization and leading to an increase in the CMC. strath.ac.uk

The addition of alcohols to the aqueous solution can modify this temperature-dependent behavior. For instance, the presence of methanol increases the CMC of CPB across the studied temperature range, likely due to the increased solvent power of the methanol-water mixture. figshare.com Conversely, ethanol and propanol tend to decrease the CMC, as these alcohols can be solubilized into the micelles, promoting their formation. figshare.com

SystemTemperature RangeEffect on CMC
AqueousBelow ~25°CDecreases with increasing temperature
AqueousAbove ~25°CIncreases with increasing temperature
Aqueous Methanol8-45°CIncreased compared to aqueous solution
Aqueous Ethanol/Propanol8-45°CDecreased compared to aqueous solution

Structural Characteristics of Cetylpyridinium Bromide Micelles

The structure of micelles formed by cetylpyridinium bromide is influenced by various factors, including concentration, temperature, and the presence of additives. These factors dictate the shape, size, and the nature of the interaction between the surfactant cations and their counterions.

Micelle Shape and Size Distribution

In aqueous solutions, cetylpyridinium bromide micelles are generally considered to be spherical at concentrations slightly above the CMC. frontiersin.org However, at higher concentrations or in the presence of high ionic strength, these micelles can undergo a shape transition. Studies have shown that in high concentrations of sodium bromide (NaBr), CPB micelles can grow into long, flexible spherocylinders. The mean hydrodynamic radius of these elongated micelles increases with increasing temperature and detergent concentration.

Molecular dynamics simulations have provided further insights into the structure of CPB micelles, confirming the stability of spherical aggregates in aqueous solutions. frontiersin.org These simulations also reveal that the hydrophobic tails of the CPB molecules are confined within the micellar core, while the pyridinium head groups are exposed to the aqueous environment. frontiersin.org

Counterion Binding in Cetylpyridinium Bromide Micelles

In ionic surfactant micelles, a certain fraction of the counterions remains associated with the micellar surface, a phenomenon known as counterion binding. For cetylpyridinium bromide micelles, the bromide ions (Br⁻) act as counterions. The degree of counterion binding is influenced by the properties of the counterion itself, such as its size and hydrophobicity.

Studies on similar alkylpyridinium surfactants have shown that as the size of the hydrated halide counterion increases (from chloride to iodide), the degree of counterion binding also increases. This is because larger, less hydrated ions can approach the micellar surface more closely. Aromatic counterions can exhibit even stronger binding due to hydrophobic interactions with the micellar core.

The binding of counterions is crucial as it reduces the electrostatic repulsion between the positively charged pyridinium head groups at the micellar surface, thereby stabilizing the micelle and influencing its size and shape.

Self-Assembly Mechanisms of Cetylpyridinium Bromide Aggregates

The self-assembly of cetylpyridinium bromide in aqueous solution is a spontaneous process driven by the hydrophobic effect. The amphiphilic nature of the CPB molecule, with its hydrophilic pyridinium head and hydrophobic cetyl tail, is the primary driver for aggregation.

Below the CMC, CPB molecules exist as monomers in the solution. As the concentration increases and reaches the CMC, the hydrophobic tails of the monomers begin to associate to minimize their contact with water molecules. This leads to the formation of micellar aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups form a shell that interacts with the surrounding water.

The aggregation process is not limited to the formation of simple spherical micelles. Depending on the conditions, these initial aggregates can grow and transform into other structures, such as worm-like micelles or vesicles. The mechanism for this growth often involves the fusion of smaller micelles or the incorporation of individual surfactant monomers into existing micelles. The presence of additives, such as salts or other organic molecules, can significantly influence these self-assembly pathways by altering the electrostatic interactions between the head groups and the packing of the hydrophobic tails.

Interactions of Cetylpyridinium Bromide with Biological Systems at the Molecular Level

Cetylpyridinium (B1207926) Bromide Interactions with Proteins

The interaction of cetylpyridinium bromide with proteins is a complex process that can result in alterations to the protein's structure and function. These interactions are influenced by factors such as the concentration of CPB, the pH of the solution, and the specific properties of the protein involved.

Protein Unfolding and Refolding Induced by Cetylpyridinium Bromide (e.g., Bovine Serum Albumin)

Cetylpyridinium bromide has been shown to induce both the unfolding and refolding of proteins, with bovine serum albumin (BSA) being a well-studied example. nih.gov At low concentrations, CPB can cause the unfolding of BSA. This process is thought to involve the formation of a "necklace and bead" structure, where the unfolded BSA molecule wraps around micelles of CPB. nih.gov The hydrophobic interactions between these complexes can then lead to the formation of larger aggregates. nih.gov Spectroscopic studies, including UV-visible, circular dichroism, and fluorescence, have confirmed these conformational changes. nih.gov

Conversely, at higher concentrations, CPB can induce the refolding of BSA. nih.gov In this scenario, the BSA molecule is believed to penetrate the rod-like micelles of CPB. This interaction causes the hydrophobic parts of the BSA molecule to be exposed to the exterior, while the hydrophilic portions are shielded within the micelle, leading to a disruption of the aromatic ring stacking that can occur between the protein and the pyridinium (B92312) headgroup of CPB. nih.gov The interaction between the cationic headgroup of CPB and the net charge on BSA is also dependent on the pH of the solution. iaea.orguni.lu

The binding of CPB to BSA is a spontaneous process, as indicated by thermodynamic studies. The process is characterized by the formation of a CPB-BSA complex, and the quenching of BSA's intrinsic fluorescence by CPB is a result of this complex formation through a static quenching mechanism. iaea.orgresearchgate.net

Table 1: Effects of Cetylpyridinium Bromide on Bovine Serum Albumin (BSA) Structure

CPB Concentration Effect on BSA Proposed Mechanism
Low Unfolding Formation of "necklace and bead" structure with CPB micelles. nih.gov

Effects on Enzyme Studies

The interaction of cetylpyridinium bromide with enzymes can significantly affect their catalytic activity. As with other proteins, CPB can induce conformational changes that may lead to either inhibition or, in some cases, enhancement of enzyme function. The nature of these effects is dependent on the specific enzyme and the concentration of the surfactant.

For instance, cationic detergents like CPB can cause the partial unfolding of native protein molecules, with the extent of these changes increasing with the length of the detergent's hydrocarbon chain. bibliotekanauki.pl This unfolding can alter the structure of the active site, thereby affecting the enzyme's ability to bind to its substrate. The study of enzyme kinetics, which examines the rate of enzyme-catalyzed reactions, is a crucial tool for understanding these effects. jackwestin.comwikipedia.orgjackwestin.com Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be altered in the presence of inhibitors like CPB. jackwestin.comnih.gov

In some cases, the interaction is cooperative, meaning the binding of one CPB molecule can influence the binding of subsequent molecules. wikipedia.orgnih.gov This can lead to significant changes in enzyme activity over a narrow range of CPB concentrations. The interaction of CPB with enzymes like lysozyme (B549824) has been studied, revealing cooperative binding at various pH levels. nih.gov Furthermore, the interaction of certain inhibitors with enzymes like acetylcholinesterase can be influenced by the presence of other molecules, highlighting the complexity of these interactions in biological systems. nih.govnih.gov

Specific Binding Mechanisms of Cetylpyridinium Bromide with Proteins

The binding of cetylpyridinium bromide to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. The positively charged pyridinium head group of CPB can interact with negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. iaea.orguni.lu Simultaneously, the long hydrophobic cetyl tail can interact with hydrophobic pockets or domains within the protein structure.

In the case of BSA, the aromatic headgroup of CPB has been shown to interact with the tryptophan residues of the protein, leading to aromatic ring stacking. nih.gov The formation of a CPB-BSA complex has been confirmed through fluorescence spectroscopy, where the quenching of BSA's intrinsic fluorescence indicates a static quenching mechanism due to complex formation. iaea.orgresearchgate.net The binding constant and the number of binding sites can be determined from these fluorescence quenching experiments. uni.luresearchgate.net

Cetylpyridinium Bromide Interactions with Nucleic Acids (DNA)

Cetylpyridinium bromide, as a cationic surfactant, can interact strongly with the negatively charged phosphate (B84403) backbone of DNA. This interaction can lead to the compaction of DNA, a process that is crucial for understanding gene delivery mechanisms.

Plasmid DNA Compaction and Gene Delivery Mechanisms

The condensation or compaction of plasmid DNA by cationic agents like cetylpyridinium bromide is a key step in the development of non-viral gene delivery systems. For gene therapy to be successful, the large and negatively charged DNA molecule must be condensed into a smaller, more stable particle that can overcome cellular barriers to enter the nucleus. nih.gov

Cationic surfactants, including CPB, can neutralize the negative charges on the DNA backbone, leading to a reduction in electrostatic repulsion and allowing the DNA to collapse into a more compact structure. nih.gov This process can result in the formation of soluble DNA/surfactant complexes that undergo a coil-to-globule transition as the surfactant concentration increases. nih.gov The formation of these compact structures, often with orderly toroidal or rod-like shapes, is essential for protecting the DNA from degradation by nucleases and for facilitating its uptake by cells. nih.gov

The efficiency of gene delivery can be significantly enhanced by using nanoparticles that incorporate cationic lipids or surfactants to bind and condense DNA. nih.gov These hybrid nanoparticles can adsorb plasmid DNA on their surface or encapsulate it, leading to improved cellular uptake and gene expression compared to unbound DNA. nih.gov The release of the compacted DNA within the cell is also a critical step for successful gene therapy. acs.org

Direct and Indirect Interactions with DNA Structures

The interaction of cetylpyridinium bromide with DNA can occur through both direct and indirect mechanisms. The primary direct interaction is the electrostatic attraction between the cationic pyridinium headgroup of CPB and the anionic phosphate groups of the DNA backbone. jst.go.jp This interaction is fundamental to the DNA compaction process.

In addition to electrostatic interactions, hydrophobic interactions between the cetyl tails of the CPB molecules can play a significant role in the formation and stabilization of the DNA-surfactant complexes. nih.gov It has been suggested that the mechanism of complex formation involves these hydrophobic interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Cetylpyridinium bromide
Bovine Serum Albumin
Lysozyme
Acetylcholinesterase

Interactions of Cetylpyridinium Bromide with Lipids and Biological Membranes

The interaction of Cetylpyridinium Bromide (CPB), and its widely studied analogue Cetylpyridinium Chloride (CPC), with lipid assemblies is a multi-stage process characterized by membrane integration, disruption, and solubilization. nih.govacs.orgresearchgate.net These interactions are primarily driven by the molecule's structure, which allows it to interface with both the aqueous environment and the hydrophobic core of lipid membranes. nih.govasm.org

Integration into Lipid Bilayers and Membrane Disruption Mechanisms

The initial interaction of the cetylpyridinium cation with a lipid bilayer involves the electrostatic attraction between its positively charged headgroup and the negatively charged or polar headgroups of the phospholipids (B1166683) in the membrane. nih.govasm.orgasm.org Following this initial binding, the hydrophobic hexadecane (B31444) (C16) tail inserts itself into the nonpolar, acyl-chain core of the lipid bilayer. nih.govasm.org

This integration disrupts the ordered packing of the lipid molecules, creating defects and increasing the fluidity of the membrane. At low concentrations, this insertion can interfere with the membrane's natural osmoregulation and homeostasis. nih.gov As more surfactant molecules incorporate into the bilayer, the mechanical and structural integrity of the membrane is progressively compromised. This leads to the formation of hydrophilic vacancies and impaired function of embedded membrane proteins. nih.gov Ultimately, at higher concentrations, this disorganization leads to the complete disintegration of the bilayer structure. nih.govacs.orgresearchgate.net Studies have shown that this disruption can cause the leakage of cytoplasmic components, a key factor in the compound's biological activity. researchgate.net

Formation of Lipid/Cetylpyridinium Bromide Mixed Micelles

The complete solubilization of a lipid bilayer by CPB results in the formation of mixed micelles. nih.govacs.orgresearchgate.net This is considered the final stage in a three-stage interaction process. nih.govacs.org After the lipid bilayer becomes saturated with the surfactant molecules and subsequently disintegrates, the resulting lipid and CPB molecules rearrange themselves into spherical or cylindrical aggregates known as mixed micelles. nih.govacs.orgwikipedia.org In these structures, the hydrophobic tails of both the lipids and the CPB molecules form the core, while the hydrophilic headgroups face the surrounding aqueous environment. wikipedia.org The formation of these lipid/surfactant mixed micelles effectively dissolves the membrane structure into the aqueous phase. researchgate.net Research indicates that the critical micelle concentration for this process decreases as the concentration of the lipid component increases. nih.govacs.org

Effects on Giant Lipid Vesicles

Studies using giant unilamellar vesicles (GUVs), particularly those composed of 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC), have provided a clear visual and mechanistic model for the interaction with cetylpyridinium compounds. nih.govacs.orgresearchgate.net The process is observed in three distinct stages:

Stable Mixed Bilayer Formation: Initially, the surfactant molecules incorporate into the GUV's lipid bilayer, forming a stable, mixed bilayer. The vesicle remains intact during this stage. nih.govacs.org

Saturation and Structural Deformation: As more surfactant is added, the bilayer becomes saturated. Just before the vesicle breaks down, a noticeable change in its shape is observed, with the GUV often becoming ellipsoidal. This deformation is attributed to the cooperative and extensive incorporation of the surfactant into the membrane. nih.govacs.org

Disintegration and Solubilization: Once the saturation limit is surpassed (at a molar ratio of surfactant to lipid greater than 0.8), the vesicular structure gradually disintegrates. nih.govacs.org This breakdown leads to the complete solubilization of the POPC bilayer into mixed micelles, as described previously. nih.govacs.org

Table 1: Stages of Cetylpyridinium Interaction with Giant Lipid Vesicles (GUVs)

Stage Description Key Events
1 Integration Cetylpyridinium molecules insert into the lipid bilayer, forming a stable mixed membrane.
2 Saturation The membrane becomes saturated with surfactant molecules, leading to cooperative incorporation and deformation (e.g., formation of ellipsoidal vesicles).
3 Solubilization The vesicle structure disintegrates, and the components form lipid/cetylpyridinium mixed micelles in the aqueous solution.

Molecular Mechanisms of Cetylpyridinium Bromide Antimicrobial Activity

The antimicrobial action of Cetylpyridinium Bromide is a direct consequence of its ability to interact with and disrupt microbial cell membranes. nih.govasm.orgresearchgate.net This mechanism is broadly effective against various microbes, though some differences exist between Gram-positive and Gram-negative bacteria. nih.govasm.orgrsc.org

Interaction with Microbial Cell Surfaces and Membrane Permeabilization

The antimicrobial process begins with the binding of the positively charged cetylpyridinium cation to the microbial cell surface, which carries a net negative charge. nih.govasm.orgresearchgate.net This negative charge originates from molecules like teichoic acids in the cell wall of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.govasm.orgrsc.org

The initial electrostatic interaction is strong and facilitates the accumulation of CPB at the cell surface. researchgate.netnih.gov This binding displaces essential cations like Mg²⁺ and Ca²⁺ that normally stabilize the membrane structure. nih.govasm.org Following this adsorption, the lipophilic hexadecane tail of the molecule penetrates the hydrophobic regions of the cell membrane. nih.govasm.org This action increases the permeability of the membrane, a process known as permeabilization, allowing the influx and efflux of substances that would normally be restricted. nih.gov

Disruption of Bacterial Cytoplasmic Membrane Integrity

Once the outer layers are breached, CPB molecules interact with the cytoplasmic membrane. The integration of the surfactant into this critical barrier disrupts its structural and functional integrity. nih.govsemanticscholar.org The process mirrors the disruption seen in model lipid bilayers, where the insertion of CPB molecules disorganizes the phospholipid arrangement. nih.govasm.org

This disruption leads to a loss of membrane integrity, resulting in the leakage of vital intracellular components such as potassium ions, pentose (B10789219), and other cytoplasmic materials. nih.govresearchgate.net This leakage disrupts cellular metabolism, inhibits cell growth, and ultimately leads to cell death. researchgate.netsemanticscholar.org At high concentrations, CPB can cause the complete lysis and solubilization of the cytoplasmic membrane. nih.gov Electron microscopy has visualized these effects, showing vesicle-like structures on bacterial surfaces and severe morphological damage after treatment. nih.govmdpi.com

Table 2: Antimicrobial Mechanism of Cetylpyridinium Bromide

Step Molecular Action Consequence
1. Adsorption Electrostatic attraction between the cationic pyridinium headgroup and the negatively charged bacterial cell surface. Accumulation of CPB on the microbial surface.
2. Penetration The hydrophobic tail inserts into the lipid-rich membrane layers. Displacement of stabilizing cations; initial membrane disorganization.
3. Permeabilization Increased permeability of the outer and/or cytoplasmic membranes. Loss of osmotic control; influx of external substances.
4. Disruption Disorganization of the cytoplasmic membrane's phospholipid bilayer. Leakage of essential cytoplasmic contents (ions, metabolites).
5. Cell Death Loss of membrane integrity, interference with metabolism, and inhibition of cell growth. Cessation of cellular function and lysis.

Leakage of Cytoplasmic Components and Interference with Cellular Metabolism

The interaction of cetylpyridinium bromide with microbial cells leads to a concentration-dependent disruption of the cell membrane. At higher concentrations, it causes the disintegration of the membrane, which results in the leakage of essential cytoplasmic contents. nih.gov This loss of intracellular material includes damage to proteins and nucleic acids. nih.gov Concurrently, cetylpyridinium bromide can trigger cell wall lysis through the activation of autolytic enzymes. nih.gov

At lower concentrations, the compound interferes with the cell's osmoregulation and homeostasis. nih.gov This is demonstrably proven by the leakage of potassium ions (K+) and pentose from yeast cells, an event that can initiate autolysis by activating latent intracellular ribonucleases. nih.gov The initial interaction involves the positively charged pyridinium ion of cetylpyridinium bromide displacing divalent cations like Mg²⁺ and Ca²⁺, which stabilize the outer membrane of bacteria. Following this, the hydrophobic hexadecane tail integrates into and disorganizes the lipid membrane. nih.gov

Table 1: Effects of Cetylpyridinium Bromide on Microbial Cell Integrity

ConcentrationPrimary EffectConsequence
High Disintegration of cell membranesLeakage of cytoplasmic contents, damage to proteins and nucleic acids, cell wall lysis. nih.gov
Low Interference with osmoregulation and homeostasisLeakage of K+ and pentose, potential initiation of autolysis. nih.gov

Inhibition of Cell Growth and Induction of Cell Death

Cetylpyridinium bromide is an effective inhibitor of microbial cell growth and can induce cell death. Its bactericidal action is a direct consequence of the severe membrane damage it inflicts. The disruption of the cell membrane's structural and functional integrity leads to a cascade of events that are incompatible with cell survival. Both zinc chloride and cetylpyridinium chloride have been shown to effectively inhibit the growth of bacteria responsible for halitosis and periodontal disease. nih.gov

The process of cell death is often dose-dependent. Studies on various cell lines have demonstrated that certain compounds can inhibit cell proliferation and induce apoptosis, or programmed cell death. mdpi.comresearchgate.netscholaris.ca For instance, in fibrosarcoma cells, a plant extract was found to decrease cell viability, suppress proliferation, and induce apoptotic cell death in a time- and dose-dependent manner. researchgate.net While the specific apoptotic pathways triggered by cetylpyridinium bromide in all microbial species are a subject of ongoing research, the fundamental disruption of the cell membrane is a key initiating factor leading to cell death.

Inhibition of Insoluble Glucan Synthesis by Glucosyltransferase

Cetylpyridinium bromide is known to interfere with the synthesis of exopolysaccharides (EPS), which are crucial components of the biofilm matrix in many bacterial species, including the cariogenic bacterium Streptococcus mutans. nih.gov Specifically, cetylpyridinium bromide interacts with and inhibits the activity of glucosyltransferases (Gtfs), the enzymes responsible for producing glucans from sucrose. nih.govresearchgate.net

Research has shown that cetylpyridinium bromide is particularly effective at inhibiting the GtfB enzyme in solution and on the surface of saliva-coated hydroxyapatite (B223615) beads. researchgate.net However, its effect on other Gtf enzymes, such as GtfC and GtfD, is less pronounced, with moderate to no inhibition observed. researchgate.net The inhibition of insoluble glucan synthesis is a critical antibiofilm mechanism, as these glucans are key virulence factors that facilitate bacterial adhesion to surfaces and to each other, forming a protective three-dimensional matrix. nih.gov By inhibiting Gtf activity, cetylpyridinium bromide can reduce the structural integrity of the biofilm. nih.gov

Table 2: Inhibitory Effect of Cetylpyridinium Bromide on Streptococcus mutans Glucosyltransferases (Gtfs)

Glucosyltransferase (Gtf) IsoformEffect of Cetylpyridinium Bromide
GtfB Significantly inhibited in solution and on surfaces. researchgate.net
GtfC No significant effect observed. researchgate.net
GtfD Moderately inhibited. researchgate.net

Adsorption to Pellicle-Covered Enamel and Substantivity

Cetylpyridinium bromide has a notable capacity to adsorb to dental enamel surfaces, both those that are ground and polished and those covered by a salivary pellicle. researchgate.net This adsorption is a key factor in its substantivity, which is the ability to be retained in the oral cavity and exert a prolonged therapeutic effect. The adsorption process has been shown to follow a Langmuir-type adsorption model on hydroxyapatite nanoparticles, the primary mineral component of enamel.

Studies using X-ray photoelectron spectroscopy have provided strong evidence for the adsorption of cetylpyridinium bromide to both clean and pellicle-coated enamel. researchgate.net The adsorption alters the surface properties of the enamel, making the surface-free energies of ground and saliva-coated enamel more similar after exposure to the compound. researchgate.net The rate of desorption of cetylpyridinium bromide from hydroxyapatite nanoparticles can vary depending on the morphology of the nanoparticles, with slower desorption observed from rod-shaped nanoparticles compared to spherical ones.

Inhibition of Bacterial Co-adhesion and Biofilm Binding

A significant aspect of the antimicrobial action of cetylpyridinium bromide is its ability to prevent bacterial co-aggregation and the formation of biofilms. mdpi.com Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which offer protection against antimicrobial agents and the host immune system.

Cetylpyridinium bromide's amphiphilic nature allows it to disrupt bacterial cell membranes, which in turn hinders the initial attachment of bacteria to surfaces and to each other—a critical first step in biofilm formation. mdpi.com By inhibiting the synthesis of insoluble glucans, as discussed previously, it further weakens the biofilm matrix. nih.gov Studies have shown that cetylpyridinium bromide can significantly inhibit the growth of Streptococcus mutans biofilms. mdpi.com For instance, resin-based dental composites containing cetylpyridinium bromide demonstrated a significant decrease in bacterial colonies in direct contact inhibition tests. mdpi.com

Effects on Osmoregulation and Homeostasis of Microbial Cells

At sublethal concentrations, cetylpyridinium bromide exerts a significant effect on the osmoregulation and homeostasis of microbial cells. nih.gov The initial interaction of the positively charged cetylpyridinium bromide with the negatively charged bacterial cell surface disrupts the delicate balance of ions across the cell membrane. nih.gov

This disruption leads to a measurable leakage of small intracellular components, such as potassium ions (K+) and pentose, from the cytoplasm. nih.gov The loss of these ions and small molecules indicates a compromise in the cell membrane's ability to maintain a stable internal environment, a condition essential for normal metabolic function. This interference with cellular homeostasis can ultimately trigger autolytic processes within the cell, contributing to its demise even at low concentrations of the compound. nih.gov

Susceptibility and Adaptational Mechanisms in Microbial Populations

While cetylpyridinium bromide is effective against a broad range of microbes, microbial populations can develop adaptation and reduced susceptibility to this and other quaternary ammonium (B1175870) compounds. nih.gov One of the primary adaptational mechanisms involves alterations to the cell surface. nih.gov For instance, adapted strains may exhibit changes in membrane properties, such as thickness, structure, and permeability, which can reduce the lytic effects of the compound. nih.gov

In some cases, exposure to cetylpyridinium bromide can lead to an increase in cell surface hydrophobicity. nih.gov Another mechanism of adaptation is the development of efflux pumps, which actively transport the antimicrobial agent out of the cell, preventing it from reaching its target at a high enough concentration to be effective. Furthermore, there is evidence of cross-adaptation, where resistance to one quaternary ammonium compound can confer resistance to others. nih.gov The adaptation to cetylpyridinium bromide has been observed to be unstable in some bacterial strains, such as MRSA, which showed low-level resistance that was not permanent. nih.gov

Table 3: Microbial Adaptation Mechanisms to Cetylpyridinium Bromide

MechanismDescription
Cell Surface Alterations Changes in membrane thickness, structure, and permeability to reduce the lytic effects of the compound. nih.gov
Increased Hydrophobicity An increase in the hydrophobicity of the cell surface has been observed in some adapted strains. nih.gov
Efflux Pumps Active transport of the antimicrobial agent out of the cell. nih.gov
Cross-Adaptation Resistance to one quaternary ammonium compound conferring resistance to others. nih.gov

Applications of Cetylpyridinium Bromide in Advanced Materials and Nanotechnology

Cetylpyridinium (B1207926) Bromide in Nanoparticle Synthesis and Stabilization

The dual functionality of cetylpyridinium bromide as both a templating agent and a stabilizer is crucial in the bottom-up fabrication of nanomaterials. It plays a pivotal role in controlling the size, shape, and stability of various nanoparticles.

Cetylpyridinium bromide (CPB) and its analogue, cetyltrimethylammonium bromide (CTAB), are instrumental in the synthesis of gold nanoparticles (AuNPs). nih.govresearchgate.net These surfactants can act as phase transfer catalysts, facilitating the transfer of gold salts from an aqueous phase to an organic phase where the reduction to metallic gold nanoparticles occurs. tandfonline.com In this process, the surfactant molecules form a stabilizing layer on the nanoparticle surface, preventing aggregation and controlling particle growth. nih.gov The assembly of CPB on the surface of gold nanoparticles can vary from a monolayer to a bilayer depending on the concentration, which in turn influences the stability and surface properties of the AuNPs. nih.gov

Research has demonstrated that by using CTAB as a phase-transfer catalyst and stabilizer, gold nanoparticles can be successfully synthesized in a two-phase toluene/water system. researchgate.net The stability of the resulting nanoparticles is attributed to the capping layer of the surfactant. nih.gov The structure of the surfactant on the nanoparticle surface is critical; for instance, studies with the similar gemini (B1671429) surfactant 1,3-bis(cetyldimethylammonium) propane (B168953) dibromide showed that the alkyl chains on the gold nanoparticle surface are in a disordered liquid state. tandfonline.com

Cetylpyridinium chloride (CPC), the chloride salt of the cetylpyridinium cation, is widely employed as a structure-directing agent or template in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govresearchgate.net The synthesis typically follows a sol-gel method, where silica precursors like tetraethyl orthosilicate (B98303) (TEOS) hydrolyze and condense around CPC micelles. nih.govcore.ac.uk After the silica framework is formed, the surfactant template is removed, leaving behind a network of uniform pores. nih.gov

A notable advancement is the one-pot synthesis of MSNs using CPC not just as a template but also as the active drug to be loaded. nih.gov This method is cost-effective and avoids multi-step drug loading processes, achieving a high loading content directly during nanoparticle formation. nih.gov In such a synthesis, CPC is dissolved in water, and under basic conditions with the addition of a silica source, CPC-containing MSNs are formed. nih.gov The resulting nanoparticles exhibit well-defined morphologies, such as short rods, and possess a porous structure suitable for various applications. nih.govresearchgate.net The properties of the final MSNs, including particle size and porosity, can be controlled by adjusting synthesis parameters like the concentration of the surfactant and the silica source. nih.govcore.ac.uk

Cetylpyridinium Bromide as a Component in Drug Delivery Systems

The unique properties of cetylpyridinium bromide make it a valuable component in the design of sophisticated drug delivery systems. Its ability to form and stabilize nanoparticles, coupled with its intrinsic antimicrobial properties, opens up numerous therapeutic possibilities.

Nanoparticles formulated with cetylpyridinium compounds serve as effective carriers for the sustained release of therapeutic agents. ijpsjournal.com Mesoporous silica nanoparticles loaded with cetylpyridinium chloride (CPC-MSN) have been developed as a drug delivery system that provides prolonged release of CPC. nih.govacs.org This is particularly useful for applications requiring long-term antimicrobial action, such as in dental materials to combat biofilm-related infections. nih.govresearchgate.netacs.org The porous matrix of the MSNs encapsulates the CPC, which is then gradually released over time. nih.gov

Similarly, composites of cetylpyridinium bromide with materials like montmorillonite-graphene oxide have been shown to exhibit sustained release properties. researchgate.net These nanoparticle-based systems can improve the therapeutic efficacy by maintaining a steady concentration of the active agent at the target site, reducing the need for frequent administration. ijpsjournal.com The integration of nanoparticles into tablet formulations is another strategy to achieve sustained oral drug delivery, enhancing drug stability and patient compliance. ijpsjournal.com

Table 1: Research Findings on Cetylpyridinium-Based Nanoparticle Drug Carriers

Nanoparticle SystemActive AgentKey FindingsReference
CPC-Mesoporous Silica Nanoparticles (CPC-MSN)Cetylpyridinium Chloride (CPC)One-pot synthesis achieved high drug loading. The system showed prolonged CPC release and effectively killed oral bacteria within biofilms. nih.govacs.org
Bismuth Lipophilic Nanoparticles with CPC (BisBAL NP-CPC)Bismuth Lipophilic Nanoparticles & CPCDeveloped as a vaginal ovule, it demonstrated antifungal efficacy comparable to miconazole (B906) and significant inhibition of HeLa cell growth. mdpi.com
CPC/Montmorillonite-Graphene Oxide (GM-CPB)Cetylpyridinium Bromide (CPB)The composite material showed good antibacterial activity against E. coli and S. aureus and exhibited sustained release of CPB. researchgate.net

As a cationic surfactant, cetylpyridinium bromide can significantly enhance the solubility of poorly water-soluble drugs, which is a critical factor for improving their bioavailability. ijnrph.com CPB forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, effectively increasing their concentration in an aqueous medium.

This solubilization effect is crucial for pharmaceutical formulations, as improved solubility often leads to better absorption and higher bioavailability of the drug in the body. nih.govmdpi.com The interaction of CPB with drugs can lead to the formation of more soluble complexes, which can enhance the dissolution rate of the drug. Nanoparticle-based systems, in general, are a promising strategy to address solubility challenges, and the inclusion of surfactants like CPB in these formulations can further augment this effect. ijnrph.com

Cetylpyridinium Bromide in Functional Materials Development

Beyond drug delivery, cetylpyridinium bromide is utilized in the creation of various functional materials with tailored properties for specific applications. Its ability to modify surfaces and participate in composite formation makes it a versatile building block.

Cetylpyridinium bromide has been used to create composite materials with enhanced functionalities. For instance, a composite of CPB with montmorillonite-graphene oxide (GM-CPB) was developed, demonstrating good antibacterial activity. researchgate.net The loading of CPB onto the carrier was found to be efficient, resulting in a material with potential applications in environmental protection due to its adsorption capabilities and antimicrobial properties. researchgate.net

In the field of electrochemistry, CPB has been used to modify carbon paste electrodes for the development of sensitive electrochemical sensors. researchgate.net The modified electrode (CPBMCPE) showed excellent performance in the simultaneous detection of dopamine (B1211576) and uric acid. researchgate.net Quantum chemical studies suggest that the cationic head of CPB provides an additional site for electron transfer at the electrode interface, thereby enhancing its sensitivity. researchgate.net Furthermore, CPB has been used as a template to direct the synthesis of hierarchical meso-microporous ZSM-5 zeolites, which are important catalysts for producing light olefins from oleic acid. acs.org

Table 2: Applications of Cetylpyridinium Bromide in Functional Materials

Material/SystemApplicationKey Function of Cetylpyridinium BromideReference
Cetylpyridinium bromide/montmorillonite-graphene oxide (GM-CPB) compositeAntibacterial material, AdsorbentActs as the active antibacterial agent; enhances composite properties. researchgate.net
CPB-modified carbon paste electrode (CPBMCPE)Electrochemical sensorModifies the electrode surface, facilitating faster electron transfer and enhancing sensitivity for detecting biomolecules. researchgate.net
Hierarchical meso-microporous ZSM-5 zeoliteCatalysisActs as a directing agent in the synthesis to create a specific pore structure. acs.org
Modified ZeoliteAdsorption / DeinkingUsed in the modification of zeolite for applications such as paper deinking. sigmaaldrich.com

Role as an Electrolyte in Electrochemical Systems

Cetylpyridinium bromide and its chloride counterpart (CPC) serve critical functions as additives in electrolyte solutions for electrochemical systems. Their primary role is to modify electrode surfaces and stabilize particle suspensions. In alkaline aluminum-air batteries, the addition of cetylpyridinium chloride to the electrolyte has been shown to inhibit the self-corrosion of the aluminum anode. drugbank.com The surfactant molecules adhere to the anode surface, forming a protective film that mitigates the corrosive effects of the alkaline environment. drugbank.com This leads to improved electrochemical performance, as demonstrated by a significant reduction in the hydrogen evolution rate and an increase in corrosion inhibition efficiency. drugbank.com

In another application, CPB is used as a surfactant to enhance the stability of silver particle (AgP) suspensions within electrolytic baths for chromium electrodeposition. nih.gov The adsorption of CPB molecules onto the silver particles prevents their agglomeration, ensuring a stable dispersion over extended periods. nih.gov The stability of the suspension is dependent on the CPB concentration, with higher concentrations providing a more complete coating of the silver particles. nih.gov Spectroscopic studies suggest a strong interaction where the pyridinium (B92312) head group and co-adsorbed bromide ions bind to the silver surface, with the hydrophobic tail oriented away from it. nih.gov

Table 1: Effect of Cetylpyridinium Salts in Electrochemical Systems

System Cetylpyridinium Salt Function Key Finding Source
Alkaline Al-Air Battery Cetylpyridinium Chloride (CPC) Corrosion Inhibitor Achieved a maximum inhibition efficiency of 53.6% at a 5 mM concentration. drugbank.com

Enhancement of Adhesion Properties in Coatings and Paints

The amphiphilic nature of cetylpyridinium bromide makes it an effective adhesion promoter in coatings and paints. nih.govnih.gov Adhesion promoters are additives that create a strong, permanent bond between a coating and the substrate. nih.gov CPB functions by modifying the surface properties of the substrate. nih.govfiveable.me The cationic pyridinium head group can adsorb onto negatively charged surfaces, while the long hydrophobic tail interacts with the organic components of the paint or coating. fiveable.megoogle.com

This molecular orientation acts as a bridge, improving the wetting of the substrate by the liquid coating and creating stronger interfacial bonds. nih.gov By binding to a surface, the surfactant can diminish surface charge and increase surface hydrophobicity, which can enhance the adhesion of subsequently applied layers. fiveable.megoogle.com This unique structure allows it to interact with diverse substrates, making it a valuable component for improving the durability and longevity of protective and decorative coatings. nih.gov

Fabrication of Polymer Nanocomposite Films (e.g., LDPE/Montmorillonite (B579905)/CPB)

Cetylpyridinium bromide is instrumental in the fabrication of polymer-clay nanocomposites, such as those made from low-density polyethylene (B3416737) (LDPE) and montmorillonite (Mt) clay. cwu.edu Montmorillonite is a naturally hydrophilic silicate, making it inherently incompatible with hydrophobic polymers like LDPE. cwu.edursc.org CPB is used as an intercalating agent to modify the clay's surface chemistry. cwu.edu

In a process known as organomodification, the cationic CPB is exchanged with the native cations (like Na+) in the clay galleries. This process renders the clay hydrophobic (organophilic), allowing it to be uniformly dispersed within the polymer matrix during melt extrusion. cwu.edu The resulting LDPE/Mt/CPB nanocomposite films exhibit significantly altered material properties compared to pure LDPE. cwu.edu

Table 2: Properties of LDPE Nanocomposite Films with CPB-Modified Montmorillonite

Property Observation Implication Source
Morphology Improved dispersion and intercalation of clay layers. Enhanced mechanical and barrier properties. cwu.edu
Thermal Stability CPB-modified clay showed good thermal stability. Facilitates extrusion processing without degradation. cwu.edu
Mechanical Properties Changes in strength and stiffness. Potential for stronger, more durable films. cwu.edu
Gas Permeability Altered gas transmission rates. Useful for designing active food packaging materials. cwu.edu

| Opacity | Increased opacity compared to pure LDPE. | Affects the visual characteristics of the film. | cwu.edu |

Development of Switchable Macromolecular Chemical Transport Systems

Cetylpyridinium bromide plays a key role in the development of advanced, stimuli-responsive systems for controlled chemical transport. These "switchable" systems can regulate the movement of molecules in response to external triggers like pH. nih.gov One such system involves using CPB to facilitate the transport of a dye molecule, bromothymol blue (BB), to a silica surface modified with a pH-switchable polymer. nih.gov

In this system, the transport mechanism is governed by the pH of the environment. Under acidic conditions, the dye is attracted to the modified silica surface, a process facilitated by the presence of CPB. However, under basic conditions, the dye is repulsed. nih.gov This demonstrates a controllable, or "switchable," transport process where CPB acts as the transport-facilitating agent, and pH acts as the switch. nih.gov Such systems hold potential for applications in targeted drug delivery, intelligent inks, and nanotechnology. nih.gov

Table 3: pH-Controlled Transport Using Cetylpyridinium Bromide (CPB)

Component Role pH Condition Transport Outcome Source
CPB Transport Facilitator Acidic & Basic Attracted to the surface under both conditions. nih.gov
Bromothymol Blue (BB) Transported Molecule Acidic Attracted to the surface. nih.gov
Bromothymol Blue (BB) Transported Molecule Basic Repulsed from the surface. nih.gov

| Polymer-Modified Silica | Switchable Surface | N/A | Provides the pH-responsive binding sites. | nih.gov |

Self-Assembled Structures of Cetylpyridinium Bromide in Materials Science

The self-assembly of CPB molecules into ordered supramolecular structures is fundamental to its function in materials science, giving rise to complex phases like liquid crystals and influencing the bulk properties of fluids.

Formation of Liquid Crystals at Specific Concentrations

At certain concentrations in specific solvents, cetylpyridinium bromide molecules self-assemble into lyotropic liquid crystal phases. nih.govnih.gov These are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. The formation of these phases is driven by the amphiphilic nature of CPB, where molecules arrange themselves to minimize unfavorable interactions between their hydrophobic tails and the solvent.

Detailed studies of the binary system of CPB and the solvent N-methylsydnone have identified the formation of ordered lamellar (Lα) and hexagonal (Hα) liquid crystal phases as a function of temperature and concentration. nih.gov These phases were identified using techniques like light microscopy and small-angle X-ray diffraction. nih.gov

Table 4: Liquid Crystal Phases in the Cetylpyridinium Bromide / N-methylsydnone System

Phase Type Description Temperature Range (°C) d-spacing (Å) Source
Lamellar (Lα) Layers of CPB molecules separated by solvent. 45.4 - 55 42.6 - 41.6

| Hexagonal (Hα) | Cylindrical micelles of CPB arranged in a hexagonal lattice. | Observed at higher temperatures (e.g., 65°C). | Not specified | |

Impact on Rheological Properties of Viscoelastic Fluids

Cetylpyridinium bromide, like other cationic surfactants, can dramatically alter the rheological (flow) properties of aqueous solutions, transforming them into viscoelastic fluids. This behavior is due to the self-assembly of CPB molecules into long, flexible, worm-like micelles when the concentration exceeds a certain threshold. These elongated micelles can entangle with each other, much like polymer chains, forming a transient network that imparts both viscous (liquid-like) and elastic (solid-like) characteristics to the fluid.

The viscosity and viscoelasticity of these fluids are highly sensitive to factors such as surfactant concentration, temperature, and the presence of additives like counterions or nanoparticles. For instance, adding certain salts or nanoparticles can promote the growth of these worm-like micelles, leading to a substantial increase in viscosity. This property is exploited in applications such as hydraulic fracturing fluids, where high viscosity is required to transport proppant particles.

Table 5: Mentioned Chemical Compounds

Compound Name Abbreviation
Cetylpyridinium Bromide CPB
Cetylpyridinium Chloride CPC
Low-Density Polyethylene LDPE
Montmorillonite Mt
N-methylsydnone
Bromothymol Blue BB
Silver Ag
Chromium Cr
Aluminum Al
Sodium Dodecyl Sulfate SDS

Environmental Science and Remediation Studies of Cetylpyridinium Bromide

Environmental Fate and Transport Mechanisms

The persistence and movement of cetylpyridinium (B1207926) bromide in the environment are governed by a combination of biological and physicochemical processes. These include its breakdown by microorganisms, its tendency to attach to particles, its potential to accumulate in living organisms, and its degradation by light and water.

Cetylpyridinium bromide is expected to undergo ready biodegradation in aerobic environments. Studies conducted with sewage suggest that microbial populations can break down this compound, and the rate of this degradation increases as the microbes become acclimated to its presence nih.gov. As a cationic surfactant, its interaction with microbial cells, which typically have a negative surface charge, is a key factor in its bioavailability and subsequent degradation. The process involves the enzymatic breakdown of the alkyl chain and the pyridinium (B92312) ring, ultimately leading to mineralization.

Data on the biodegradation of the closely related compound Cetylpyridinium Chloride (CPC) provides further insight. Studies using the OECD 310 test have shown that CPC can be readily biodegradable at concentrations that are not inhibitory to microbial activity.

Table 1: Biodegradation Findings for Cetylpyridinium Compounds

CompoundEnvironmentFindingSource
Cetylpyridinium BromideAerobic Water (Sewage)Expected to be readily biodegradable; rates increase with microbial acclimation. nih.gov

The mobility of cetylpyridinium bromide in the environment is significantly influenced by sorption processes. As a cationic quaternary ammonium (B1175870) compound, it is expected to adsorb strongly to negatively charged particles commonly found in the environment, such as suspended solids, sediment, soil clays, and sewage sludge nih.govresearchgate.net. This strong attraction is due to electrostatic interactions between the positively charged pyridinium head group and the negative charges on the surfaces of these environmental matrices.

This strong sorption behavior limits the mobility of cetylpyridinium bromide in soil and aquatic systems, leading to its accumulation in sediments and sludge. Research on the adsorption of CPB on soil clays confirms its utility in determining the surface area of these materials, underscoring the compound's high affinity for clay surfaces researchgate.net. This process is critical in controlling the environmental concentration of CPB in the aqueous phase.

Table 2: Sorption Characteristics of Cetylpyridinium Bromide

MatrixSorption BehaviorGoverning MechanismSource
Suspended Solids, Sediment, Soil ClaysExpected to adsorb strongly.Electrostatic attraction between cationic CPB and negatively charged particle surfaces. nih.govresearchgate.net

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The potential for cetylpyridinium bromide to bioconcentrate in aquatic life appears to be low nih.gov. Experimental data have yielded low bioconcentration factor (BCF) values in several aquatic species. A BCF is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium.

Studies on the closely related cetylpyridinium chloride (CPC) in the early life stages of zebrafish have shown significant mortality and developmental effects at concentrations of 400 µg/L and above, indicating toxicity but not necessarily high bioconcentration nih.govnih.gov. The low BCF values for cetylpyridinium bromide suggest that it does not significantly accumulate in the tissues of aquatic organisms through direct uptake from water nih.gov.

Table 3: Measured Bioconcentration Factors (BCF) for Cetylpyridinium Bromide

OrganismBCF ValueBioconcentration PotentialSource
Clams21Low nih.gov
Fathead Minnows22Low nih.gov
Tadpoles13Low nih.gov

Hydrolysis, the breakdown of a compound by reaction with water, is not considered a significant environmental fate process for cetylpyridinium bromide. This is because the molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions nih.gov.

Similarly, direct photolysis, which is degradation caused by direct absorption of sunlight, is not expected to be a major pathway for cetylpyridinium bromide. The pyridine component of the molecule has a weak absorption band for ultraviolet (UV) light that extends into the environmental UV spectrum, making significant direct degradation by sunlight unlikely nih.gov. However, indirect photodegradation can occur. Studies on cetylpyridinium chloride (CPC) have demonstrated that its degradation can be achieved through photocatalysis using semiconductor materials like zinc oxide (ZnO) and titanium dioxide (TiO2) sid.ir. This process involves the generation of highly reactive hydroxyl radicals that can effectively break down the surfactant molecule sid.ir. The efficiency of this photocatalytic degradation is influenced by factors such as pH, the concentration of the catalyst, and the initial concentration of the surfactant sid.ir.

Remediation and Removal Strategies for Cetylpyridinium Bromide

Given its widespread use and potential environmental entry, developing effective strategies for removing cetylpyridinium bromide and other contaminants it is used to target is crucial. One promising approach involves the use of modified natural materials as adsorbents.

Natural zeolites, which are porous aluminosilicate minerals, can be chemically modified to enhance their capacity for adsorbing specific contaminants. Modifying natural zeolite with cetylpyridinium bromide has been shown to create an effective adsorbent for the removal of humic acid from aqueous solutions.

In this application, the cationic CPB molecules are loaded onto the negatively charged surface of the natural zeolite. This modification transforms the zeolite surface from hydrophilic to organophilic and imparts a positive surface charge, which significantly increases its affinity for negatively charged organic molecules like humic acid. Research has shown that while natural zeolite has a negligible affinity for humic acid, the CPB-modified zeolite exhibits high adsorption efficiency nih.gov. The maximum monolayer adsorption capacity was found to be 92.0 mg of humic acid per gram of CPB-modified zeolite with a surfactant bilayer coverage nih.gov. The adsorption process is influenced by factors such as pH and the presence of other ions, with acidic conditions being favorable nih.gov.

Table 4: Remediation of Humic Acid using CPB-Modified Zeolite

AdsorbentTarget ContaminantKey FindingMaximum Adsorption Capacity (mg/g)Source
Cetylpyridinium Bromide (CPB) Modified ZeoliteHumic AcidModification with CPB significantly increases zeolite's negligible affinity for humic acid.92.0 nih.gov

Adsorption onto Bentonite Clays (Maghnite)

The use of natural, low-cost adsorbents for the removal of organic pollutants from water has garnered significant attention. Bentonite clays, such as Maghnite from Algeria, have been investigated for their capacity to adsorb cetylpyridinium bromide.

Research Findings:

Studies have demonstrated that Maghnite, a montmorillonite (B579905) clay mineral, is an effective adsorbent for removing cetylpyridinium bromide from aqueous solutions. The adsorption process has been characterized by the following key findings:

Adsorption Capacity: Research indicates that Maghnite exhibits a significant adsorption capacity for CPB, reaching up to 0.438 mmol/g, which is equivalent to approximately 168.4 mg/g. nih.govresearchgate.net

Kinetics: The kinetics of the adsorption of CPB onto Maghnite follow a pseudo-second-order model. nih.govresearchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Isotherm Model: The adsorption isotherm has been found to align with the Redlich–Peterson model, which is a hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. researchgate.net

The structure of Maghnite, which consists of negatively charged hydroxide sheets, facilitates the adsorption of the cationic cetylpyridinium molecule through electrostatic interactions. researchgate.net The efficiency of this adsorption highlights the potential of locally sourced bentonite clays as a viable option for treating wastewater containing this cationic surfactant.

Table 1: Adsorption Parameters of Cetylpyridinium Bromide on Maghnite
ParameterValueReference
Adsorption Capacity0.438 mmol/g (168.4 mg/g) nih.govresearchgate.net
Kinetic ModelPseudo-second order nih.govresearchgate.net
Isotherm ModelRedlich–Peterson researchgate.net

Application in Deinking Processes

In the paper recycling industry, deinking is a critical step to remove ink from recovered paper fibers. Surfactants play a crucial role in this process by detaching ink particles from the fibers and preventing their redeposition. Cetylpyridinium bromide has been identified as a functional surfactant in this context, particularly when used in conjunction with natural adsorbents.

Research Findings:

Investigations into the role of CPB in deinking have revealed a synergistic relationship with Maghnite clay. Physical data indicate that cetylpyridinium bromide is effective for the deinking of newspaper solutions, but only when natural Maghnite is also present in the system. nih.govresearchgate.net

This combination offers a dual-action benefit:

Enhanced Deinking: The presence of CPB with Maghnite improves the efficiency of the ink removal process. nih.gov

Environmental Protection: The strong adsorption of CPB onto the clay minimizes the amount of free surfactant released into the process water, thereby protecting the aquatic environment. nih.govresearchgate.net

This application is of significant practical interest for the paper recycling industry, as it presents an approach that can optimize the deinking process while simultaneously addressing the environmental management of the chemical additives used. nih.gov

Removal from Aqueous Solutions via Other Adsorbents (e.g., Silica-modified Magnetite Nanoparticles)

Advanced nanomaterials are being explored for various environmental remediation applications due to their high surface area and functionalizable properties. Silica-modified magnetite nanoparticles (Fe₃O₄@SiO₂) are of particular interest because their magnetic core allows for easy separation from water using an external magnetic field.

Research Findings:

The interaction between cetylpyridinium surfactants and silica-modified magnetite nanoparticles is a subject of ongoing research. Studies have successfully synthesized these core-shell nanoparticles and demonstrated that cationic surfactants, including cetylpyridinium chloride (a close analogue of CPB), readily adsorb onto the silica (B1680970) surface to form mixed hemimicelles. This functionalization is primarily employed to enhance the nanoparticles' ability to adsorb other organic pollutants, such as phenols, or to preconcentrate metals.

While the principle of CPB adsorption onto these nanoparticles is well-established in the context of creating functional sorbents for other contaminants, specific research focusing on the use of silica-modified magnetite nanoparticles for the primary purpose of removing cetylpyridinium bromide from wastewater is not extensively detailed in the available literature. The negatively charged silica surface at neutral pH is expected to electrostatically attract the cationic head of the CPB molecule, indicating a strong potential for these nanoparticles as effective adsorbents for CPB removal. However, detailed studies quantifying the adsorption capacity, kinetics, and efficiency specifically for CPB remediation are limited.

Degradation by Oxidative Processes (e.g., K₂FeO₄)

Chemical oxidation is a powerful method for breaking down persistent organic pollutants into less harmful substances. Potassium ferrate(VI) (K₂FeO₄) is a strong oxidizing agent that also functions as a coagulant, making it a multi-functional reagent for water treatment.

Research Findings:

The degradation of cetylpyridinium bromide using potassium ferrate has been shown to be a highly effective and rapid process. Research has identified the optimal conditions for this degradation and elucidated the reaction mechanism.

High Removal Efficiency: Under optimal conditions, the removal efficiency of CPB can exceed 99%, with a corresponding Total Organic Carbon (TOC) removal of 91.3% achieved within minutes. nih.gov

Optimal Conditions: The ideal parameters for the treatment process are a solution pH above 5, an oxidation time of 5 minutes, and a mass ratio of ferrate to CPB of 1.5. nih.gov

Kinetics: The reaction between CPB and K₂FeO₄ follows a second-order kinetic law. nih.gov

Mechanism: The degradation process involves a two-step mechanism. First, the powerful oxidation by K₂FeO₄ attacks and breaks down the alkyl chain of the CPB molecule into non-toxic smaller alkanes. Concurrently, the pyridinium ring is ruptured. Following oxidation, the ferrate is reduced to Fe(OH)₃, which acts as a flocculant, helping to remove residual compounds from the solution. nih.gov

These findings demonstrate that potassium ferrate is a potent and efficient oxidant for the complete degradation of cetylpyridinium bromide in neutral or alkaline solutions. nih.gov

Table 2: Optimal Conditions for CPB Degradation by K₂FeO₄
ParameterOptimal Value/ConditionReference
Solution Initial pH> 5 nih.gov
Oxidation Time5 minutes nih.gov
Ferrate (K₂FeO₄) Dosage1.5 times that of CPB (mass ratio) nih.gov
CPB Removal Efficiency> 99% nih.gov
TOC Removal Percentage91.3% nih.gov

Advanced Analytical and Spectroscopic Characterization of Cetylpyridinium Bromide Systems

Spectroscopic Techniques for Studying Cetylpyridinium (B1207926) Bromide Interactions

Spectroscopy is a powerful tool for probing the structural and dynamic aspects of CPB systems. Different spectroscopic techniques offer unique insights into micelle formation, binding interactions, and conformational changes.

UV-Vis spectroscopy is a fundamental technique used to investigate the aggregation behavior of cetylpyridinium bromide and its interactions with other molecules. The formation of micelles can be monitored by observing changes in the absorption spectrum of CPB itself or of a solubilized probe molecule.

A key application is the determination of the critical micelle concentration (CMC). The electronic transitions of the pyridinium (B92312) ring are sensitive to the local microenvironment. Upon micellization, the pyridinium chromophore moves from a polar aqueous environment to the more hydrophobic palisade layer of the micelle, resulting in a slight shift in the absorption maximum (bathochromic or hypsochromic shift) and/or a change in molar absorptivity (hyperchromic or hypochromic effect). A plot of absorbance versus CPB concentration typically shows a distinct break or change in slope at the CMC. rsc.org

Furthermore, the bromide counterion of CPB has a strong UV absorption that is sensitive to its environment. nih.gov The absorption maximum of the bromide ion shifts from around 194 nm in pure water to higher wavelengths in the presence of salts or upon association with the micellar interface. nih.gov This spectral shift allows the bromide ion to be used as an intrinsic spectroscopic sensor to probe the micellar surface and detect intermolecular interactions, even at concentrations below the CMC. nih.gov

UV-Vis spectroscopy is also widely used to study the interaction between CPB micelles and various molecules, such as drugs or dyes. For instance, the binding of diclofenac (B195802) to CTAB (a related cetyl-headgroup surfactant) micelles induces both a bathochromic (red shift) and hyperchromic (increased absorbance) effect in the drug's UV spectrum, which can be used to quantify the interaction and determine the CMC of the surfactant in the presence of the drug. rsc.org

Table 1: UV-Vis Spectroscopic Data for Cetylpyridinium Systems

System Parameter Measured Observation Reference
Cetyltrimethylammonium Bromide (CTAB) + Diclofenac Critical Micelle Concentration (CMC) Change in slope of absorbance at 275 nm vs. CTAB concentration. rsc.org
Cetyltrimethylammonium Bromide (CTAB) Bromide Counterion Absorption Red shift from ~194 nm in water to >200 nm upon micelle formation. nih.gov

Circular Dichroism (CD) spectroscopy is an invaluable technique for studying changes in the secondary and tertiary structure of chiral molecules, particularly proteins, upon their interaction with CPB. While CPB itself is achiral, it can induce conformational changes in chiral macromolecules it binds to.

Far-UV CD (178-260 nm): This region is dominated by the absorption of the peptide bond in proteins. Far-UV CD spectra provide information about the secondary structure content (α-helix, β-sheet, random coil) of a protein. nih.govcapes.gov.brspringernature.com When a protein interacts with CPB micelles, changes in its secondary structure are reflected as changes in the Far-UV CD spectrum. For example, an increase in α-helical content is often observed when proteins bind to the surface of surfactant micelles. By titrating a protein solution with CPB and monitoring the changes in the CD signal, one can characterize the binding process and its effect on protein conformation. nih.govnih.gov

Near-UV CD (260-350 nm): The signals in this region arise from the aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds. nih.govspringernature.comspringernature.com The Near-UV CD spectrum is sensitive to the tertiary structure of the protein and the specific microenvironment of these chromophores. nih.gov Changes in the Near-UV CD spectrum upon addition of CPB indicate alterations in the protein's tertiary structure and the local environment of the aromatic residues, often suggesting they are involved in the binding interface with the surfactant. nih.govspringernature.com

Because CD is a quantitative technique, the magnitude of the spectral changes is directly proportional to the amount of the protein-surfactant complex formed. This relationship allows for the determination of binding constants for the interaction between CPB and proteins. capes.gov.brspringernature.com

Fluorescence spectroscopy is a highly sensitive method for studying CPB micellar systems, providing information on the CMC, the polarity of the micellar microenvironment, and quenching mechanisms.

A common approach involves using a fluorescent probe, such as pyrene (B120774), whose emission properties are highly sensitive to the polarity of its surroundings. usc.esnih.govresearchgate.net In aqueous solution, pyrene exhibits a characteristic monomer emission. When CPB micelles form, pyrene partitions into the hydrophobic core of the micelles. usc.es This change in the microenvironment from polar (water) to non-polar (micelle core) causes a significant change in the fine structure of the pyrene emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is a well-known indicator of solvent polarity and decreases significantly as pyrene moves into the non-polar micellar core. A plot of the I₁/I₃ ratio versus the logarithm of the CPB concentration shows a sharp sigmoidal transition, from which the CMC can be accurately determined. usc.esresearchgate.net

Cetylpyridinium bromide itself can act as a fluorescence quencher. nih.govrsc.org Quenching is a process that decreases the fluorescence intensity of a substance. wikipedia.orgyoutube.com For example, CPB has been shown to quench the fluorescence of various polycyclic aromatic hydrocarbons (PAHs) and specific fluorescent dyes. nih.govrsc.org This quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent complex (static quenching). wikipedia.org The efficiency of this quenching can be used to study the proximity of the fluorophore to the CPB molecules and to determine CPB concentration. A method for determining CPB in aqueous solution has been developed based on its ability to quench the fluorescence of the dye disodium-4,4′-bis-(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2′-stilbenedisulfonate (CXT). rsc.org

Table 2: Fluorescence Spectroscopy Findings for Cetylpyridinium Bromide Systems

Technique/Probe System Finding Reference
Pyrene Probe CPB in aqueous solution The I₁/I₃ intensity ratio of pyrene fluorescence is used to determine the CMC and probe the polarity of the micellar core. usc.esresearchgate.net
Fluorescence Quenching CPB and a fluorescent dye (CXT) CPB quenches the fluorescence of CXT, allowing for the sensitive determination of CPB concentration. rsc.org

FT-IR spectroscopy probes the vibrational modes of molecules, making it a powerful tool for investigating the structural and conformational changes in CPB molecules upon aggregation or interaction with other substances. mdpi.com The technique is non-destructive and provides a molecular 'fingerprinting' capability. mdpi.comnih.gov

Studies on the adsorption of cetylpyridinium chloride (CPC), a closely related salt, onto silica (B1680970) surfaces have used FT-IR to monitor changes in the methylene (B1212753) (CH₂) stretching vibrations of the cetyl tail. acs.org The frequencies of the symmetric (νs) and asymmetric (νas) CH₂ stretching modes are sensitive to the conformational order (trans/gauche ratio) of the alkyl chain. A shift to lower frequencies indicates a more ordered, all-trans conformation, typical of a crystalline or aggregated state, while a shift to higher frequencies suggests a more disordered, liquid-like state. This allows researchers to distinguish between monomeric and aggregated states of the surfactant on a surface. acs.org

FT-IR can also detect interactions involving the pyridinium headgroup. Comparison of the FT-IR spectrum of pure CPC with that of a system containing CPC and a metal ion like Co(II) reveals a number of differences in band positions and intensities. researchgate.net These spectral changes indicate a direct interaction between the metal ion and the CPC molecule, providing insight into the coordination environment. Specific bands corresponding to C=N (around 1612 cm⁻¹) and C-N (around 1039 cm⁻¹) in the pyridinium ring are particularly useful for monitoring these interactions. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Cetylpyridinium Chloride (CPC)

Wavenumber (cm⁻¹) Assignment Reference
~2920 and ~2850 Asymmetric and symmetric CH₂ stretching acs.org
~1647 Carbonyl C=O (in some contexts/complexes) researchgate.net
~1612 C=N group of pyridinium ring researchgate.net
~1250 C-O bond (in some contexts/complexes) researchgate.net

NMR spectroscopy is a versatile and powerful technique for obtaining detailed atomic-level information about the structure, dynamics, and interactions of CPB in solution.

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental structural information. In ¹H NMR spectra of CPB, distinct signals can be assigned to the protons of the pyridinium headgroup and the aliphatic cetyl chain. chemicalbook.comchemicalbook.com Chemical shift changes of these protons upon micellization or upon interaction with other molecules can provide information about the binding site and changes in the local chemical environment. For example, the protons of the pyridinium ring experience a significant change in their chemical environment when moving from water to the micellar interface.

Diffusion Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules. It is particularly useful for studying mixtures and self-assembled systems. In a CPB solution above the CMC, DOSY can distinguish between the signals of the fast-diffusing CPB monomers and the much slower-diffusing micelles. This allows for the direct measurement of the micelle's diffusion coefficient, which can then be used to calculate its hydrodynamic radius via the Stokes-Einstein equation, providing information on micelle size.

Saturation Transfer Difference (STD) NMR: STD NMR is a powerful method for studying the binding of small molecule ligands to large receptor molecules, such as proteins or micelles. In the context of CPB, it can be used to identify which molecules are binding to the CPB micelles and to map the binding epitope of the molecule. The experiment involves selectively saturating the resonances of the large receptor (the micelle), and this saturation is then transferred via spin diffusion to any small molecules that are bound. By subtracting a spectrum with saturation from one without, a "difference" spectrum is obtained which contains only the signals of the bound ligand. The relative intensities of the signals in the STD spectrum reveal which parts of the small molecule are in closest proximity to the micelle.

Additionally, NMR of quadrupolar nuclei like ²H and ¹⁴N has been used to study the ordering and dynamics of the CPB headgroup in lyotropic liquid crystalline phases, providing detailed information on the orientation and motion of the pyridinium ring within these ordered assemblies. tandfonline.com

Calorimetric and Scattering Methods

Calorimetric Methods: Isothermal Titration Calorimetry (ITC) is a primary calorimetric technique used to study binding interactions. It directly measures the heat released or absorbed during a binding event. By titrating a solution of a substrate (e.g., a protein, drug, or polymer) with a CPB solution, ITC can determine the key thermodynamic parameters of the interaction, including the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction between CPB and the substrate.

Scattering Methods:

Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. This information is used to determine the diffusion coefficient of the particles, which in turn allows for the calculation of their hydrodynamic radius (Rh). DLS is widely used to determine the size and size distribution of CPB micelles and to study how these properties are affected by changes in concentration, temperature, ionic strength, or the addition of other molecules. researchgate.netnih.gov Studies have shown that as the concentration of surfactants like cetyltrimethylammonium bromide (CTAB) increases, or as salt is added, micelles can grow and transition from spherical to cylindrical or worm-like shapes, a process that is readily monitored by DLS. researchgate.netnih.gov

Small-Angle Neutron Scattering (SANS): SANS is a powerful scattering technique for characterizing the structure of materials on a nanometer to micrometer scale. nih.goviaea.orgmdpi.com Neutrons scatter from atomic nuclei, and by using deuterium (B1214612) labeling (contrast variation), specific parts of a complex system can be highlighted. nih.govacs.org SANS provides detailed information about the shape (e.g., spherical, ellipsoidal, cylindrical), size, aggregation number, and internal structure of CPB micelles. acs.orgresearchgate.net For example, SANS studies on the related surfactant CTAB have been used to investigate the growth of micelles in the presence of additives and to determine the location of solubilized molecules (like perfumes) within the micellar structure. acs.orgresearchgate.net

Table 4: Findings from Scattering Methods on Cetyl-Surfactant Systems

Technique System Finding Reference
Dynamic Light Scattering (DLS) Cetyltrimethylammonium Bromide (CTAB) Reveals nonmonotonic changes in diffusion coefficients with concentration, indicating the coexistence of spherical and nonspherical micelles. researchgate.net
Dynamic Light Scattering (DLS) Cetyltrimethylammonium Bromide (CTAB) + KBr Increasing ionic strength (adding KBr) promotes the transition from spherical to cylindrical micelles. researchgate.net
Small-Angle Neutron Scattering (SANS) Cetyltrimethylammonium Bromide (CTAB) + 1-butanol Provides detailed analysis of micellar growth and morphology transitions induced by additives. researchgate.net

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. youtube.comyoutube.com By measuring the heat released or absorbed during the binding process, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment. youtube.com The technique involves the gradual titration of a ligand solution into a sample cell containing a macromolecule of interest, with the resulting minute temperature changes being measured by a highly sensitive microcalorimeter. youtube.com

In the context of surfactants like cetylpyridinium bromide, ITC is exceptionally valuable for studying the thermodynamics of micellization and adsorption. For instance, studies on analogous cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have successfully used ITC to determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔHmic). nih.gov By plotting the heat change per injection against the surfactant concentration, a characteristic curve is obtained where the inflection point corresponds to the CMC. nih.gov From these primary data points, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated, providing a complete thermodynamic profile of the self-assembly process. nih.gov

Furthermore, ITC can be employed to investigate the adsorption of CPB onto various surfaces. nih.gov By titrating the surfactant into a suspension of a substrate (like silica), the enthalpy of displacement (ΔHdisp) can be measured. nih.gov Plotting ΔHdisp against concentration helps to interpret the mechanisms of adsorption, corresponding to the different regions of a typical cationic surfactant adsorption isotherm. nih.gov

Surfactant Temperature (°C) CMC (mM) ΔHmic (kJ/mol)
Dodecyltrimethylammonium Bromide 28 15.8 -3.4
Tetradecyltrimethylammonium Bromide 28 3.6 -8.1
Hexadecyltrimethylammonium Bromide 28 0.9 -13.5

Data adapted from studies on alkyltrimethylammonium bromides. nih.gov

Small Angle X-ray Scattering (SAXS)

For cetylpyridinium bromide systems, SAXS is instrumental in elucidating the morphology of the micelles formed above the critical micelle concentration. By analyzing the SAXS data, researchers can determine key structural parameters of the micelles, including their aggregation number, shape (e.g., spherical, ellipsoidal, or cylindrical), and dimensions. Studies on similar surfactants like CTAB have used SAXS to track the transition from spherical to rod-like micelles as a function of concentration or the addition of electrolytes. researchgate.net This structural information is crucial for understanding the physicochemical properties and functional behavior of surfactant solutions.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. wikipedia.org The method is based on the principle of Brownian motion; smaller particles move more rapidly in solution than larger ones. wikipedia.org When a laser beam passes through the solution, the moving particles scatter the light, causing fluctuations in the intensity of the scattered light over time. wikipedia.org DLS analyzes these intensity fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation. wikipedia.org

DLS is widely applied to study cetylpyridinium bromide solutions to determine the size of the micelles and to assess the polydispersity of the system. researchgate.netacs.org The technique can provide the average hydrodynamic radius of the micelles and a polydispersity index (PDI), which indicates the breadth of the size distribution. youtube.com A low PDI value suggests a monodisperse sample with uniformly sized micelles, while a high PDI indicates a polydisperse sample with a wide range of sizes, which could include aggregates. youtube.com DLS studies on the related surfactant CTAB have shown how the hydrodynamic radius of micelles changes with concentration, revealing the coexistence of spherical and non-spherical (cylindrical) micelles at concentrations above the first critical micelle concentration. researchgate.net

Table 3: DLS Data for CTAB Micelles at 30°C Note: This table presents data for an analogous compound to illustrate the type of information obtainable via DLS.

CTAB Concentration (M) Relaxation Process Diffusion Coefficient (D) (x 10-7 cm2/s) Hydrodynamic Radius (Rh) (nm)
0.03 Slow 9.1 2.7
0.03 Fast 2.0 12.3
0.06 Slow 8.9 2.8
0.06 Fast 1.8 13.7

Data adapted from a DLS study on CTAB solutions, indicating the presence of two distinct micellar populations (fast and slow diffusion corresponding to different sizes). researchgate.net

Nano Differential Scanning Fluorimetry (Nano DSF)

Nano Differential Scanning Fluorimetry (Nano DSF) is a high-throughput method for assessing the conformational stability of proteins by monitoring changes in their intrinsic fluorescence as a function of temperature. wikipedia.orgnih.gov Unlike conventional DSF which uses extrinsic dyes, Nano DSF utilizes the natural fluorescence of tryptophan or tyrosine residues within the protein. wikipedia.org As a protein unfolds due to thermal stress, these residues become more exposed to the aqueous solvent, causing a shift in their fluorescence emission maximum, typically from around 330 nm to 350 nm. wikipedia.org The midpoint of this transition, termed the melting temperature (Tm), is a key indicator of the protein's thermal stability. wikipedia.org

While direct studies of CPB using Nano DSF are not prevalent, the technique is highly relevant for investigating the interactions between CPB and proteins. For example, Nano DSF could be used to screen how the binding of CPB affects the stability of a target protein. By measuring the Tm of a protein in the presence and absence of CPB, one can determine if the surfactant has a stabilizing or destabilizing effect. This information is critical in pharmaceutical formulation and biotechnology, where surfactants are often used as excipients. nih.govresearchgate.net The technique can also monitor protein aggregation simultaneously by measuring back-scattering of light, providing a more complete picture of protein stability in the presence of the surfactant. nih.gov

Surface-Sensitive Techniques

The adsorption of surfactants at solid-liquid interfaces is a critical phenomenon in many industrial and biological applications. Surface-sensitive techniques provide invaluable information on the kinetics of adsorption and the structure of the adsorbed surfactant layers.

Optical Reflectometry for Adsorption Kinetics

Optical reflectometry is a powerful, real-time technique for monitoring the adsorption of molecules, like surfactants, onto a surface. It measures the change in the polarization of light upon reflection from a surface, which is related to the amount of adsorbed material (surface excess). This method allows for the precise determination of adsorption kinetics.

In the study of cetylpyridinium bromide adsorption at the silica-aqueous interface, optical reflectometry has revealed complex kinetic behaviors. acs.orgresearchgate.net It was found that at concentrations near the critical surface aggregation concentration (CSAC), the adsorption process can be remarkably slow, taking hours to reach equilibrium in the absence of an electrolyte. acs.orgresearchgate.net This region of slow kinetics is termed the slow adsorption region (SAR). acs.orgresearchgate.net However, at concentrations well above or below the CSAC, or when an electrolyte is present, adsorption is much faster, typically completing within minutes. acs.orgresearchgate.net The technique can also be used to study the influence of factors like pH and ionic strength on the adsorption rate and the final surface excess. acs.org

Atomic Force Microscopy (AFM) for Surface Structure Elucidation

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can visualize surfaces at the nanometer scale. It operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample, allowing for the generation of a three-dimensional topographical map.

AFM has been instrumental in elucidating the structure of adsorbed cetylpyridinium bromide aggregates on surfaces like silica. acs.orgresearchgate.net Imaging performed above the CSAC has shown that the morphology of the surface aggregates is highly dependent on the solution conditions. In the absence of an added electrolyte, CPB tends to form spherical surface structures. acs.orgresearchgate.net In contrast, when an electrolyte is added to the solution, the aggregates transition to elongated, cylindrical structures. acs.orgresearchgate.net AFM imaging within the "slow adsorption region" suggests that the slow kinetics are due to the gradual formation and rearrangement of these surface structures. acs.orgresearchgate.net

Table 4: Summary of CPB Surface Aggregate Structures on Silica

Condition Observed Surface Structure (via AFM)
Above CSAC, no electrolyte Spherical aggregates acs.orgresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Properties

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of materials at the micro and nanoscale. In the context of cetylpyridinium bromide (CPB) or its chloride salt (CPC), SEM is employed to visualize the morphology of its aggregates, its crystalline structures, and its interactions with various surfaces.

When analyzing pure cetylpyridinium chloride, Field Emission Scanning Electron Microscopy (FE-SEM) reveals the size and shape of its particles. Studies have shown that CPC particles can range in size from 46.35 µm to 77.76 µm. nepjol.info The morphology of CPC can also be observed when it is incorporated into other materials. For instance, in resin-based dental composites, SEM micrographs show that CPC particles appear as crystal shapes, resembling parallelograms, which can overlap and form clusters with the filler particles of the composite. nih.gov

SEM is also instrumental in studying the effects of cetylpyridinium compounds on surfaces. For example, in corrosion studies, SEM images of mild steel surfaces have been used to demonstrate the protective properties of CPC in acidic solutions. researchgate.net The images show a smoother surface with less corrosion damage in the presence of the inhibitor compared to the surface exposed to the acid alone. researchgate.net Furthermore, when used in conjunction with Energy Dispersive X-ray (EDX) analysis, SEM can confirm the presence of CPC on a surface by detecting its constituent elements, such as nitrogen. nepjol.inforesearchgate.net

In materials synthesis, SEM is used to characterize the morphology of materials where cetylpyridinium bromide acts as a directing agent. For example, in the synthesis of hierarchical meso-microporous ZSM-5 zeolite, SEM images show that the use of cetylpyridinium bromide as a template leads to the formation of nanocrystal clusters, which contribute to the material's mesoporosity. acs.org

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor molecular interactions at the interface of a thin metal film (typically gold) and a liquid. nih.govnih.govyoutube.com The technique is highly sensitive to changes in the refractive index at the sensor surface, which occur when molecules in solution (the analyte) bind to molecules immobilized on the surface (the ligand). nih.govyoutube.com This binding event causes a shift in the angle of minimum reflected light intensity, known as the SPR angle. youtube.comyoutube.com The magnitude of this shift is directly proportional to the mass of the bound analyte, allowing for the quantitative analysis of binding kinetics (association and dissociation rates) and affinity. youtube.com

While direct and extensive research specifically detailing the use of SPR for the advanced characterization of cetylpyridinium bromide systems is not widely published, the principles of the technique suggest its high potential for such applications. Given that cetylpyridinium is a surface-active molecule, SPR could be employed to study its adsorption and interaction with various surfaces.

For instance, a sensor chip could be functionalized with a model surface (e.g., a lipid bilayer, a protein layer, or a specific type of polymer). The cetylpyridinium bromide solution would then be flowed over the chip as the analyte. The resulting SPR signal would provide real-time data on the kinetics of CPB adsorption to and desorption from the surface. This could be used to characterize the formation of adsorbed layers, determine the affinity of CPB for different surfaces, and study the influence of concentration on the adsorption process.

Furthermore, SPR could be utilized to investigate the interaction of cetylpyridinium bromide micelles with other molecules. By immobilizing a target molecule on the sensor chip, the binding of CPB micelles from the solution could be monitored. This would provide insights into the mechanisms of interaction between CPB and various biological or industrial substrates. The high sensitivity of modern SPR instruments allows for the study of a wide range of molecules, from small ions to large protein complexes and even viruses, making it a versatile tool for probing the interfacial behavior of cetylpyridinium bromide. youtube.com

Electrochemical and Conductometric Methods

Conductivity Measurements for Micellization and Aggregation

Conductivity measurement is a fundamental and widely used technique to study the aggregation behavior of surfactants, including cetylpyridinium bromide, in solution. This method relies on the change in the electrical conductivity of a surfactant solution as its concentration is varied. Below the critical micelle concentration (CMC), the surfactant exists primarily as individual ions (the cetylpyridinium cation and the bromide anion), and the conductivity increases linearly with concentration. However, once the concentration reaches the CMC, the surfactant ions begin to form micelles.

In these aggregates, the hydrophobic tails cluster together in the core, while the charged head groups are exposed to the solvent. This aggregation leads to a change in the slope of the conductivity versus concentration plot. The charged micelles are larger and have lower mobility than the individual ions, and they also trap some of the counter-ions (bromide ions), which reduces the total number of mobile charge carriers. This results in a lower rate of increase in conductivity with concentration above the CMC. The point of intersection of the two linear portions of the plot is taken as the CMC.

The degree of micellar ionization (α), which represents the fraction of counter-ions that are not bound to the micelle, can also be calculated from the ratio of the slopes of the conductivity-concentration plot above and below the CMC.

Several studies have utilized conductivity measurements to investigate the micellization of cetylpyridinium bromide and its derivatives under various conditions, such as in the presence of additives or at different temperatures. nih.govresearchgate.net For example, the interaction between cetyldimethylethylammonium bromide (a related cationic surfactant) and bovine serum albumin has been studied using this method. nih.gov The presence of the protein was found to alter the CMC of the surfactant, indicating an interaction between them. nih.gov

The following table presents data on the critical micelle concentration of cetyltrimethylammonium bromide (CTAB), a closely related surfactant, determined by conductivity measurements, illustrating the effect of temperature and additives.

SurfactantAdditiveTemperature (°C)Critical Micelle Concentration (CMC) (mM)
CTABNone250.92
CTAB0.01 M NaBr250.14
CTABNone300.95
CTAB0.01 M NaBr300.15

This table is generated based on typical values found in the literature for CTAB to illustrate the principles of conductivity measurements. Actual values for Cetylpyridinium Bromide may vary.

Cetylpyridinium Cation Selective Membrane Electrodes

Potentiometry using ion-selective electrodes (ISEs) is another important electrochemical method for the analysis of cetylpyridinium ions. mdpi.com A cetylpyridinium cation selective membrane electrode is a sensor designed to produce a potential difference that is proportional to the logarithm of the activity of cetylpyridinium cations in a solution. nih.gov These electrodes are valuable for the direct determination of cetylpyridinium concentration in various samples. nih.govnih.gov

The core component of such an electrode is an ion-selective membrane, which is typically a polymer matrix, such as polyvinyl chloride (PVC), containing an electroactive material that selectively interacts with the cetylpyridinium cation. nih.gov One approach to creating the electroactive material is to form an ion-pair between the cetylpyridinium cation and a suitable counter-ion, such as iodomercurate, which is then dispersed in the PVC matrix. nih.govresearchgate.net

The performance of a cetylpyridinium selective electrode is characterized by several parameters, including its linear concentration range, slope of the potential response, response time, and selectivity over other ions. Research has been conducted on various formulations of these electrodes, including screen-printed versions, which offer advantages in terms of miniaturization and potential for field measurements. nih.gov

The following table summarizes the performance characteristics of different types of cetylpyridinium cation selective electrodes reported in the literature.

Electrode TypeElectroactive MaterialLinear Range (M)Slope (mV/decade)Response Time (s)pH Range
PVC Membrane ElectrodeCetylpyridinium-iodomercurate2x10⁻⁶ - 1x10⁻³29.0 ± 0.4~503.0 - 6.0
Screen-Printed ElectrodeNot specified1x10⁻⁶ - 1x10⁻²60.66 ± 1.10~32 - 8

These electrodes have been successfully applied for the determination of cetylpyridinium chloride in pharmaceutical preparations and for the potentiometric titration of anionic surfactants. nih.govnih.gov The selectivity of these electrodes is a crucial factor, and while they generally show good selectivity, some interference can be observed from other quaternary ammonium (B1175870) compounds like cetyltrimethylammonium bromide (CTMAB). nih.gov

Computational and Theoretical Investigations of Cetylpyridinium Bromide

Molecular Dynamics (MD) Simulations of Cetylpyridinium (B1207926) Bromide Systems

MD simulations offer a window into the complex world of surfactant behavior, revealing details that are often inaccessible through experimental methods alone. For CPB, these simulations have been crucial in characterizing its properties in solution and within micellar aggregates.

Force Field Development and Validation for Cetylpyridinium Bromide

A critical first step in performing accurate MD simulations is the development and validation of a reliable force field, which is a set of parameters that describes the potential energy of the system. For CPB, a united-atom force field has been proposed that can successfully simulate stable micellar aggregates. nih.gov This force field was validated by conducting classical MD simulations of a CPB monomer in both pure water and 1-octanol, as well as in an aqueous CPB micelle. nih.govacs.org The validation process involves comparing simulation results with existing experimental and theoretical data. nih.gov

Researchers have also developed and tested all-atom models for similar surfactants like cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB), which can be adapted for CPB simulations. researchgate.net These models, often based on established force fields like OPLS-AA with modifications to accurately represent long hydrocarbon chains, are crucial for reproducing micelle properties. researchgate.net The development of such force fields is an ongoing area of research, with web-based tools and repositories being created to facilitate the parameterization of drug-like molecules, including surfactants like CPB. uq.edu.au

Simulation of Cetylpyridinium Bromide Monomers in Various Solvents

The behavior of individual CPB monomers in different solvents provides fundamental insights into their amphiphilic nature. MD simulations have been used to study CPB monomers in water and 1-octanol. nih.govacs.org These simulations help in understanding the solvation of the hydrophilic pyridinium (B92312) headgroup and the hydrophobic cetyl tail. By calculating properties such as translational and rotational diffusion coefficients and rotational correlation times, researchers can validate the force field and gain a deeper understanding of the monomer's dynamics in solution. nih.gov

Molecular Dynamics of Aqueous Cetylpyridinium Bromide Micelles

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). MD simulations have been instrumental in studying the structure and stability of aqueous CPB micelles. nih.govacs.org Simulations have shown that a spherical CPB micelle can be stable throughout the simulation, allowing for the characterization of its structural and solvation properties. nih.govacs.org

Below is a table summarizing key parameters obtained from MD simulations of aqueous CPB and similar surfactant micelles.

PropertyValueSurfactant SystemSource
Average distance of Br⁻ from pyridinium N~0.5 nmCPB micelle researchgate.net
Radius of Gyration (Rg)~2.52 nmCPC micelle researchgate.net
Radius of Gyration (Rg)~2.43 nmCTAB micelle researchgate.net
Hydrocarbon Core Radius~2.22 nmCPC/CTAB micelles researchgate.net
Distance between N and O atoms (first coordination sphere)4.5 ÅCTAB micelle rsc.org
Number of water molecules in the first coordination sphere of N6CTAB micelle rsc.org
Distance of Br⁻ counterions to N atoms5.2 ÅCTAB micelle rsc.org

Conformational Dynamics of Cetylpyridinium Bromide Molecules in Solution and Micelles

MD simulations provide a detailed picture of the conformational dynamics of CPB molecules. In both solution and within a micelle, the pyridinium ring of the CPB molecule tends to remain planar. nih.govacs.org The primary source of conformational change comes from the movement of the hydrophobic tail. nih.govacs.org

Advanced Computational Analysis Techniques

To extract meaningful information from the vast amount of data generated by MD simulations, advanced analysis techniques are employed.

Principal Component Analysis (PCA) for Conformational Changes

Principal Component Analysis (PCA) is a powerful statistical method used to identify the most significant collective motions in a molecular system from an MD trajectory. nih.gov This technique, also known as Essential Dynamics, reduces the dimensionality of the simulation data, allowing for the visualization and analysis of the dominant modes of motion. nih.gov

For CPB, PCA has been used to analyze the conformational changes of the molecule. nih.gov The analysis confirms that the pyridinium ring remains largely rigid, while the flexibility of the hydrocarbon tail is the main contributor to the molecule's conformational flexibility. nih.govacs.org By projecting the MD trajectory onto the first few principal components, it is possible to visualize the dominant motions of the CPB molecule and how these motions differ between the solvated monomer and the aggregated micellar state. nih.govresearchgate.net The results of PCA show that the conformational dynamics of the CPB tail are significantly more restricted within the micelle. nih.govacs.org

Calculation of Translational and Rotational Diffusion Coefficients

Molecular dynamics simulations have been employed to calculate the translational and rotational diffusion coefficients of a single cetylpyridinium bromide molecule in different environments. These coefficients quantify the rate at which the molecule moves from one point to another (translation) and tumbles about its axes (rotation).

In one key study, a united-atom force field for CPB was developed and validated through classical MD simulations. nih.govacs.org The diffusion coefficients of the CPB monomer were calculated in both pure water and 1-octanol, as well as within a stable, spherical CPB micelle. nih.govacs.org The results show that the movement of the CPB molecule is significantly more restricted within the organized structure of a micelle compared to its movement in a simple solvent. nih.govacs.org The conformational dynamics of the cetyl tail, in particular, were found to be more constrained inside the micelle than in water or 1-octanol. nih.govacs.org

The diffusion coefficient is a measure of a particle's tendency to move due to a concentration gradient or Brownian motion. nottingham.ac.uk It is related to factors like temperature and the viscosity of the medium, as described by the Stokes-Einstein and Stokes-Einstein-Debye laws for translational and rotational diffusion, respectively. nih.gov

Table 1: Calculated Diffusion Coefficients and Rotational Correlation Times for Cetylpyridinium Bromide (CPB)

This table is based on data from molecular dynamics simulations reported in scientific literature.

ParameterIn WaterIn 1-OctanolIn Micelle
Translational Diffusion Coefficient (Dt) ReportedReportedReported
Rotational Diffusion Coefficient (Dr) ReportedReportedReported
Rotational Correlation Time (τc) ReportedNot ReportedReported

Note: Specific numerical values from the source study are qualitative ("restricted") rather than provided in a direct numerical table. nih.govacs.orgThe table reflects that these parameters were calculated and compared across conditions.

Analysis of Spatial Distribution of Solvent and Counterion Distribution

Theoretical investigations using MD simulations have characterized the spatial arrangement of water molecules (solvent) and bromide ions (counterion) around the cetylpyridinium cation. nih.govacs.org These analyses reveal a distinct hydration shell around the molecule and specific positioning of the counterion.

The pyridinium headgroup of the CPB molecule is hydrophilic and interacts favorably with water. Simulations show a well-defined distribution of water molecules surrounding this headgroup. In the micellar state, the pyridinium headgroups are located at the micelle-water interface, directly interacting with the aqueous solvent. nih.govacs.org

The bromide counterion (Br⁻) is found to be located near the positively charged pyridinium headgroup due to electrostatic attraction. researchgate.net In simulations of a CPB micelle, the bromide ions are distributed in the aqueous phase close to the micelle surface, effectively neutralizing the charge of the cationic headgroups. researchgate.net Studies on the similar surfactant cetyltrimethylammonium bromide (CTAB) have shown that the bromide ion remains at an average distance of approximately 0.5 nm from the nitrogen atom of the headgroup. researchgate.net

Determination of Rotational Correlation Times

The rotational correlation time (τc) is a measure of the average time it takes for a molecule to rotate by one radian. wikipedia.org This parameter is inversely related to the rotational diffusion coefficient and provides insight into the rotational mobility of a molecule in its local environment. wikipedia.orgd-nb.infonih.gov

Theoretical Modeling of Cetylpyridinium Bromide Interactions

Theoretical models are essential for understanding how cetylpyridinium bromide interacts with other molecules, such as drugs or formulation excipients, and for predicting its performance in complex systems.

Modeling of Drug-Surfactant Interaction Forces

The interaction between CPB and drug molecules is critical for its application as a solubilizing agent and drug delivery vehicle. researchgate.net These interactions are governed by a combination of forces, including ion-dipole, dipole-dipole, and hydrophobic interactions.

Molecular modeling studies have investigated the interaction between CPB and the antidiabetic drug metformin (B114582) hydrochloride (MHCl). researchgate.net The results indicated that the presence of the drug lowered the critical micellar concentration (CMC) of CPB, suggesting favorable interactions that promote micelle formation. researchgate.net This solubilization of MHCl by CPB micelles is a direct result of the underlying intermolecular forces. researchgate.net Similarly, the interaction of cetylpyridinium chloride (CPC), a closely related surfactant, with herbal extracts containing compounds like tannic acid is thought to be driven by mechanisms such as membrane disruption, which involves complex intermolecular forces. semanticscholar.org The amphiphilic structure of CPB, with its charged headgroup and long hydrophobic tail, allows it to interact with different parts of a drug molecule through various forces, leading to the formation of stable drug-surfactant complexes. researchgate.netsemanticscholar.org

Predictive Modeling of Antimicrobial Activity in Complex Mixtures

Predicting the antimicrobial efficacy of CPB in complex mixtures like oral care formulations is a significant challenge due to potential interactions with other ingredients. semanticscholar.org Theoretical and computational models are being developed to address this.

Nuclear Magnetic Resonance (NMR) techniques, such as Diffusion Ordered Spectroscopy (DOSY), combined with multivariate analysis methods like Principal Component Analysis (PCA), have been used to model the availability of the cetylpyridinium cation in complex mixtures. mdpi.comnih.gov The core principle is that the antimicrobial activity is directly related to the amount of "free" or available cetylpyridinium that can interact with microbial cell membranes. semanticscholar.orgmdpi.com

By measuring the diffusion characteristics of the cetylpyridinium cation in the presence of various formulation components (excipients), these models can predict how different ingredients might enhance or hinder its antimicrobial effect. mdpi.comnih.gov For instance, some ingredients may bind to the cetylpyridinium, reducing its availability and thus its efficacy. mdpi.com Studies on the combination of CPC with herbal extracts have shown that interactions can be synergistic or antagonistic, highlighting the complexity that these predictive models aim to capture. semanticscholar.org This approach allows for the rapid screening of formulations to optimize the bioavailability and antimicrobial performance of the active ingredient. mdpi.comnih.gov

Conclusion and Future Research Directions

Synthesis and Derivatization Studies of Cetylpyridinium (B1207926) Bromide

The inherent properties of cetylpyridinium bromide can be significantly enhanced and tailored through strategic synthesis of its complexes and chemical modifications. These approaches aim to create novel materials with superior performance for specific applications.

A notable area of research has been the synthesis of novel complexes of cetylpyridinium, such as cetylpyridinium tetrachlorozincate ((CP)₂ZnCl₄). This complex is synthesized by reacting cetylpyridinium chloride with anhydrous zinc chloride in deionized water. The resulting precipitate, an off-white solid, can be further purified using acetone (B3395972) extraction, from which single crystals may be obtained through recrystallization.

The solid-state structure of cetylpyridinium tetrachlorozincate has been elucidated using single-crystal X-ray diffraction (SC-XRD), revealing a stoichiometry of C₄₂H₇₆Cl₄N₂Zn. This structure consists of two cetylpyridinium (CP) cations for each [ZnCl₄]²⁻ tetrahedron. acs.org The crystal structure, analyzed at both 100 K and 298 K, exhibits a distinct zig-zag pattern formed by alternating alkyl chains and zinc units. acs.org Infrared spectroscopy (FTIR) data further confirms the formation of a new complex through the interaction of cetylpyridinium chloride and zinc chloride. acs.org

This synthesized complex has demonstrated potential as a broad-spectrum antimicrobial agent and in the creation of advanced functional materials. acs.org Further research has extended this concept to other metal ions, such as tin, leading to the synthesis of cetylpyridinium trichlorostannate (CPC-Sn). acs.orgnih.gov This suggests a promising strategy of designing cetylpyridinium complexes with various metals to achieve enhanced or specific antimicrobial properties. acs.orgnih.gov

The chemical modification and functionalization of cetylpyridinium bromide are key to expanding its utility in targeted applications. One significant area of exploration is its use in the development of electrochemical sensors. For instance, a cetylpyridinium bromide modified carbon paste electrode (CPBMCPE) has been developed for the simultaneous detection of dopamine (B1211576) and uric acid. researchgate.net This modification enhances the electrode's electrocatalytic properties and increases its surface area, leading to higher selectivity and sensitivity. researchgate.net Quantum chemical modeling suggests that the charged cationic head of the cetylpyridinium bromide molecules provides an additional site for electron transfer at the electrode's interface, thereby improving its sensing capabilities. researchgate.net

Another avenue of functionalization involves its interaction with polymers and other surfaces for controlled release and transport systems. Studies have investigated the transport of molecules like bromothymol blue facilitated by cetylpyridinium bromide monohydrate to a silica (B1680970) surface modified with a pH-switchable polymer. cwu.edu This research is pertinent to the development of intelligent inks, targeted drug delivery systems, and nanotechnology. cwu.edu The adsorption of cetylpyridinium bromide onto the modified silica surface was confirmed by infrared spectroscopy. cwu.edu

Furthermore, the modification of materials like corn stalks with cetylpyridinium bromide has been shown to create effective adsorbents for removing anionic dyes from aqueous solutions, highlighting its potential in environmental remediation. grafiati.com The impact of incorporating cetylpyridinium chloride into dental materials, such as water-activated glass-ionomer cements, has also been studied to impart antimicrobial properties and prevent secondary caries. nih.gov

Emerging Research Areas and Unexplored Potentials

The versatility of cetylpyridinium bromide continues to open up new avenues of research. One emerging area is the systematic investigation of its interactions within complex mixtures and formulations. Advanced analytical techniques, such as Diffusion Ordered Spectroscopy (DOSY) NMR, are being employed to characterize the formation of complex micelles and to quantify the interaction between cetylpyridinium chloride and other components in a formulation. mdpi.comnih.gov This approach allows for a deeper understanding of the availability and, consequently, the antimicrobial efficacy of cetylpyridinium in these systems. mdpi.comnih.gov

The development of novel cetylpyridinium-based complexes with different metal ions beyond zinc and tin presents a significant and largely unexplored potential. acs.orgnih.gov The rational design of such complexes could lead to agents with enhanced efficacy against specific microbial strains or with tailored physicochemical properties for advanced materials applications. acs.org

Furthermore, the use of cetylpyridinium bromide in combination with other antimicrobial agents is a promising strategy to enhance biocidal activity and potentially reduce the risk of antimicrobial resistance. nih.gov For example, the combination of cetylpyridinium chloride and chlorhexidine (B1668724) acetate (B1210297) has been shown to be a candidate for the rapid killing of a broad range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. nih.gov

Another novel synthetic application is the preparation of cetylpyridiniumtribromide (CetPyTB), which has shown potential as a brominating agent for electron-rich heterocyclic aromatic compounds and as a catalyst for the acetylation of alcohols. researchgate.net This highlights the potential of cetylpyridinium bromide as a platform for developing new reagents for organic synthesis.

Integration of Multidisciplinary Approaches in Cetylpyridinium Bromide Research

The future of cetylpyridinium bromide research lies in the integration of multidisciplinary approaches. The synthesis and characterization of new cetylpyridinium complexes, for instance, requires a combination of synthetic chemistry, crystallography, and spectroscopy. acs.orgacs.orgnih.gov To translate these new materials into practical applications, collaborations with microbiologists are essential to evaluate their antimicrobial efficacy against a range of pathogens, including those in biofilms. researchgate.netasm.orgasm.org

The development of advanced drug delivery systems or functional materials necessitates the expertise of materials scientists and engineers. For example, the study of cetylpyridinium trichlorostannate not only involved its synthesis and antimicrobial testing but also utilized electrical resistance tomography to investigate its controlled-release properties, demonstrating a successful interdisciplinary approach. acs.orgnih.gov

Similarly, the investigation of cetylpyridinium bromide-modified electrodes for sensor applications brings together electrochemistry and computational chemistry to understand the underlying mechanisms of enhanced sensitivity and selectivity. researchgate.net The study of its physicochemical properties in the presence of additives like tetraalkylammonium bromide salts involves techniques from physical chemistry, such as conductometry and spectroscopy, coupled with microbiology to assess the impact on antimicrobial activity. nih.gov

By fostering collaborations between chemists, biologists, material scientists, and engineers, the full potential of cetylpyridinium bromide can be realized, leading to the development of innovative solutions in medicine, environmental science, and materials technology.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structure of cetylpicolinium bromide in synthetic chemistry research?

Answer:
To ensure accurate characterization, use a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

  • HPLC : Prepare a standard solution (e.g., 1 mg/mL in methanol) and compare retention times with reference standards. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
  • NMR : Analyze 1^1H and 13^13C spectra to confirm the presence of the picolinium headgroup and cetyl chain. For complex splitting patterns, use 2D NMR (e.g., COSY, HSQC) .
  • Mass spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) in positive ion mode.

Basic: How can researchers design experiments to evaluate the antimicrobial efficacy of this compound against biofilm-forming bacteria?

Answer:
Adopt a microtiter plate assay with the following steps:

Biofilm cultivation : Inoculate bacterial strains (e.g., Staphylococcus aureus) in 96-well plates using tryptic soy broth. Incubate for 24–48 hours.

Treatment : Apply this compound at varying concentrations (e.g., 0.1–10 mM). Include a positive control (e.g., chlorhexidine) and negative control (PBS).

Quantification : Stain biofilms with crystal violet (0.1% w/v) and measure optical density at 595 nm. Normalize data to untreated controls .

Confocal microscopy : Use LIVE/DEAD staining to assess biofilm viability post-treatment.

Advanced: How can conflicting data on this compound’s DNA-binding behavior be resolved across studies with varying ionic strengths?

Answer:
Contradictions often arise from differences in solution ionic strength (μ\mu) and ligand-DNA ratios (rbr_b). To address this:

  • Systematic variation : Conduct experiments across a range of μ\mu (e.g., 2.0 × 103^{-3}–2.0 × 101^{-1} M Na+^+) and measure binding constants via UV-Vis spectroscopy or isothermal titration calorimetry (ITC) .
  • Data normalization : Express results as δΔT/Tm\delta \Delta T/T_m (change in melting temperature relative to DNA alone) to account for baseline variations.
  • Mechanistic modeling : Use a two-site binding model (strong vs. weak interactions) to explain shifts from stabilization to destabilization of DNA duplexes at high rbr_b .

Advanced: What experimental strategies can elucidate the role of this compound’s picolinium group in modulating surfactant self-assembly?

Answer:
Compare this compound with analogs (e.g., cetyltrimethylammonium bromide) using:

  • Critical micelle concentration (CMC) determination : Conduct conductivity or surface tension measurements across temperature gradients (e.g., 25–50°C) .
  • Small-angle X-ray scattering (SAXS) : Analyze micelle morphology (spherical vs. rod-like) and aggregation numbers.
  • Molecular dynamics simulations : Model interactions between the picolinium aromatic ring and water molecules to explain deviations in micellar stability .

Advanced: How should researchers address discrepancies in cytotoxicity data for this compound across in vitro and ex vivo models?

Answer:
Discrepancies may stem from cell membrane composition or experimental endpoints . Mitigate by:

  • Standardized protocols : Use identical cell lines (e.g., HEK-293 vs. HaCaT) and exposure times (e.g., 24–72 hours) across studies.
  • Mechanistic assays : Combine MTT assays with flow cytometry to distinguish necrotic vs. apoptotic pathways.
  • Membrane interaction studies : Employ fluorescence anisotropy with labeled phospholipid vesicles to quantify surfactant-induced membrane rigidity .

Basic: What are the best practices for synthesizing this compound with high yield and minimal byproducts?

Answer:
Optimize the quaternization reaction between cetyl bromide and picoline:

Solvent selection : Use anhydrous ethanol or acetonitrile to minimize hydrolysis.

Stoichiometry : Maintain a 1:1.2 molar ratio (cetyl bromide to picoline) to drive the reaction to completion.

Temperature control : React at 60–70°C under nitrogen for 12–24 hours.

Purification : Recrystallize from ethyl acetate/hexane mixtures and verify purity via thin-layer chromatography (TLC) .

Advanced: How can researchers determine whether this compound’s antimicrobial activity is concentration-dependent or time-dependent?

Answer:
Use time-kill curve assays :

  • Concentration-dependence : Expose bacteria to fixed concentrations (e.g., 1×, 2×, 4× MIC) and sample viability at intervals (0, 2, 4, 8, 24 hours).
  • Time-dependence : Apply a single concentration and monitor logarithmic reduction in colony-forming units (CFU/mL).
  • Pharmacokinetic modeling : Fit data to EmaxE_{\text{max}} or sigmoidal models to classify the pharmacodynamic profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.